Product packaging for C.I. Acid Red 374(Cat. No.:CAS No. 6507-78-4)

C.I. Acid Red 374

Cat. No.: B3276934
CAS No.: 6507-78-4
M. Wt: 882.8 g/mol
InChI Key: NWOFPTMLQCEISY-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C.I. Acid Red 374 is a useful research compound. Its molecular formula is C38H29N4Na3O11S3 and its molecular weight is 882.8 g/mol. The purity is usually 95%.
The exact mass of the compound Trisodium 7-hydroxy-8-((4-(1-(4-((1-hydroxy-4-sulphonato-2-naphthyl)azo)phenyl)cyclohexyl)phenyl)azo)naphthalene-1,3-disulphonate is 882.06880412 g/mol and the complexity rating of the compound is 1700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H29N4Na3O11S3 B3276934 C.I. Acid Red 374 CAS No. 6507-78-4

Properties

IUPAC Name

trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N4O11S3.3Na/c43-32-17-8-23-20-28(54(45,46)47)21-34(56(51,52)53)35(23)36(32)42-40-27-15-11-25(12-16-27)38(18-4-1-5-19-38)24-9-13-26(14-10-24)39-41-31-22-33(55(48,49)50)29-6-2-3-7-30(29)37(31)44;;;/h2-3,6-17,20-22,43-44H,1,4-5,18-19H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOFPTMLQCEISY-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)C5=CC=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H29N4Na3O11S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029715
Record name C.I. Acid Red 374
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

882.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6507-78-4
Record name Trisodium 7-hydroxy-8-((4-(1-(4-((1-hydroxy-4-sulphonato-2-naphthyl)azo)phenyl)cyclohexyl)phenyl)azo)naphthalene-1,3-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006507784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Red 374
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]phenyl]cyclohexyl]phenyl]azo]naphthalene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

C.I. Acid Red 374: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known chemical properties and the molecular structure of C.I. Acid Red 374. The information is compiled from various chemical supplier databases and publicly available resources. It is intended to serve as a foundational reference for professionals in research and development.

Chemical Identity and Structure

This compound is a double azo dye, a class of organic compounds characterized by the presence of two azo functional groups (-N=N-).[1] These groups connect substituted naphthalene and phenyl moieties. The presence of multiple sulfonate groups confers its acidic nature and water solubility.

The IUPAC name for the trisodium salt of this compound is trisodium 7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
C.I. NameThis compound
C.I. Number24785[3]
CAS Number6507-78-4[3]
Molecular FormulaC₃₈H₂₉N₄Na₃O₁₁S₃[1]
SynonymsAcid Milling Red FG, Acid Scarlet 2G, Supranol Scarlet FG

Physicochemical Properties

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight882.82 g/mol
AppearanceDark red powder
Solubility in Water50 g/L
Solubility in EthanolSlightly soluble
Color in Aqueous SolutionOrange-red
Color in EthanolGolden brown
Behavior in Strong Acid (H₂SO₄)Red-light purple, turns orange upon dilution
Behavior in Strong Base (NaOH)Orange-brown

Manufacturing Process

The synthesis of this compound involves a multi-step chemical process centered around diazotization and azo coupling reactions. The primary raw materials include 1,1-bis(4-aminophenyl)cyclohexane, 7-hydroxynaphthalene-1,3-disulfonic acid (G acid), and 4-hydroxynaphthalene-1-sulfonic acid (NW acid).

The manufacturing process can be summarized as follows:

  • Diazotization: The primary diamine, 1,1-bis(4-aminophenyl)cyclohexane, undergoes a double diazotization reaction to form a tetra-azotized intermediate.

  • Azo Coupling: This intermediate is then coupled with G acid and NW acid to form the final dye molecule.

  • Isolation: The resulting product is isolated through filtration, followed by drying and crushing to yield the finished dye.

Manufacturing_Process cluster_reactants Raw Materials cluster_process Synthesis cluster_product Final Product 1_1_bis_4_aminophenyl_cyclohexane 1,1-Bis(4-aminophenyl)cyclohexane Diazotization Double Diazotization 1_1_bis_4_aminophenyl_cyclohexane->Diazotization Diazotizing agents G_acid G Acid (7-Hydroxynaphthalene- 1,3-disulfonic acid) Coupling Azo Coupling G_acid->Coupling NW_acid NW Acid (4-Hydroxynaphthalene- 1-sulfonic acid) NW_acid->Coupling Diazotization->Coupling Acid_Red_374 This compound Coupling->Acid_Red_374

Manufacturing workflow for this compound.

Experimental Protocols

Specific, detailed experimental protocols for the analysis of this compound are not widely published. However, a general workflow for the characterization of an acid dye would typically involve the following steps.

Experimental_Workflow Start Dye Sample Preparation Sample Preparation (Dissolution in appropriate solvent) Start->Preparation UV_Vis UV-Vis Spectroscopy (Determination of λmax) Preparation->UV_Vis HPLC HPLC Analysis (Purity assessment) Preparation->HPLC FTIR FT-IR Spectroscopy (Functional group identification) Preparation->FTIR NMR NMR Spectroscopy (Structural elucidation) Preparation->NMR Mass_Spec Mass Spectrometry (Molecular weight confirmation) Preparation->Mass_Spec Data_Analysis Data Analysis & Characterization UV_Vis->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis Mass_Spec->Data_Analysis End Characterized Dye Data_Analysis->End

A general experimental workflow for dye characterization.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed public literature concerning the biological activity, mechanism of action, or interaction of this compound with cellular signaling pathways. As a member of the azo dye class, general toxicological considerations for this class of compounds may be relevant, but direct experimental data for this compound is lacking.

Conclusion

References

A Comprehensive Technical Guide to C.I. Acid Red 374

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C.I. Acid Red 374 (CAS Number: 6507-78-4), a double azo class acid dye. It covers its chemical and physical properties, synthesis, and relevant experimental protocols for its application and analysis, tailored for a scientific audience.

Core Chemical and Physical Properties

This compound is a dark red powder known by several synonyms, including Acid Red FG, Acid Scarlet 2G, and its Colour Index number, C.I. 24785.[1][2] It is primarily used for dyeing protein fibers like wool and silk, as well as polyamides.[1][2]

Structural and Molecular Data

The fundamental identification and structural details of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6507-78-4[1]
C.I. Number 24785
Molecular Formula C₃₈H₂₉N₄Na₃O₁₁S₃
Molecular Weight 882.82 g/mol
Molecular Structure Double Azo Class
Physicochemical Properties and Specifications

The dye is soluble in water, forming an orange-red solution, and is slightly soluble in ethanol, yielding a golden-brown solution. Its chemical behavior is pH-dependent; in strong sulfuric acid, it appears red-light purple, turning orange upon dilution. The aqueous solution becomes orange-red with the addition of strong hydrochloric acid and orange-brown with a thick sodium hydroxide solution.

ParameterSpecification / ValueSource(s)
Appearance Dark red powder
Solubility in Water ~60-70 g/L
Strength 150%
Moisture < 8%
Insolubles < 0.2%
Performance and Fastness Properties

The performance of a dye is critical for its application. The fastness properties of this compound on dyed fibers are rated on a standard scale (typically 1-5, with 5 being the highest fastness).

Fastness PropertyISO RatingFadingStainSource(s)
Light Fastness 5--
Soaping 4-55-
Perspiration (Acid) 4-55-
Perspiration (Alkali) 44-5-
Oxygen Bleaching -5-
Seawater -5-

Synthesis Pathway

The manufacturing of this compound is a multi-step chemical process involving diazotization and coupling reactions. The primary raw materials are 1,1-Bis(4-aminophenyl)cyclohexane, 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid), and 4-Hydroxynaphthalene-1-sulfonic acid (NW acid). The synthesis workflow can be visualized as follows.

G A 1,1-Bis(4-aminophenyl)cyclohexane B Double Diazotization (Nitridation) A->B NaNO₂, HCl C Tetrazonium Salt Intermediate B->C F Coupling Reaction C->F D 7-Hydroxynaphthalene-1,3-disulfonic acid (G Acid) D->F 1st Coupling E 4-Hydroxynaphthalene-1-sulfonic acid (NW Acid) E->F 2nd Coupling G This compound (Crude Product) F->G H Filtering, Drying & Crushing G->H I Finished this compound Powder H->I

Caption: Synthesis workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the application and analysis of this compound.

Protocol for Dyeing Wool Fiber

This protocol describes a standard laboratory procedure for dyeing wool yarn or fabric with this compound to achieve even coloration.

Materials:

  • Wool fiber (yarn or fabric swatch)

  • This compound dye powder

  • Distilled water

  • White vinegar (acetic acid) or citric acid

  • Glauber's salt (sodium sulfate, anhydrous) as a leveling agent (optional)

  • Dye pot (stainless steel or enamel, dedicated for dyeing)

  • Heat source

  • Glass stirring rod

  • Beakers and graduated cylinders

  • Safety equipment (gloves, safety glasses, dust mask)

Procedure:

  • Fiber Preparation: Weigh the dry wool fiber (Weight of Fiber, WOF). Pre-wash the fiber with a pH-neutral detergent to remove any oils or impurities, then rinse thoroughly. The fiber should be damp before dyeing.

  • Dye Stock Solution Preparation: Wearing a dust mask, accurately weigh the this compound powder. The amount depends on the desired depth of shade (e.g., 1% WOF for a medium shade). Prepare a concentrated stock solution by dissolving the dye powder in a small amount of hot distilled water.

  • Dye Bath Preparation: Fill the dye pot with enough cool water for the fiber to move freely. Add an acidifier: typically 1 tablespoon of citric acid or 1/4 cup of white vinegar per pound (~450g) of fiber. If using, add the leveling agent (e.g., 5-10% WOF of Glauber's salt).

  • Dyeing Process:

    • Add the prepared dye stock solution to the dye pot and stir to ensure it is evenly dispersed.

    • Submerge the wet wool fiber into the dye bath.

    • Slowly heat the dye bath to a simmer (approximately 85-95°C). Do not boil , as this can cause the wool to felt.

    • Maintain this temperature for 30 to 45 minutes, stirring gently every 10-15 minutes to ensure even dye uptake. The goal is for the dye bath to "exhaust," meaning most of the dye has been absorbed by the fiber and the water is nearly clear.

  • Cooling and Rinsing:

    • Turn off the heat and allow the dye bath to cool down slowly to room temperature. Rapid temperature changes can damage the wool.

    • Once cooled, remove the fiber from the dye pot.

    • Rinse the fiber with water at the same temperature, continuing until the rinse water runs clear.

  • Drying: Gently squeeze out excess water (do not wring) and hang the fiber to air dry away from direct sunlight.

Protocol for Quantitative Analysis via UV-Vis Spectrophotometry

This protocol outlines a method to determine the concentration of this compound in an aqueous solution. This is essential for quality control, effluent analysis, or studying adsorption kinetics.

Materials:

  • This compound

  • Volumetric flasks and pipettes

  • Distilled water

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz or glass)

Procedure:

  • Preparation of a Standard Stock Solution:

    • Accurately weigh a precise amount of this compound powder (e.g., 100 mg).

    • Dissolve it in a 1000 mL volumetric flask with distilled water to create a stock solution of known concentration (e.g., 100 mg/L).

  • Determination of λmax (if unknown):

    • Prepare a dilute solution from the stock (e.g., 10 mg/L).

    • Using the spectrophotometer, scan the absorbance of this solution from 400 nm to 700 nm against a distilled water blank.

    • Identify the wavelength that gives the highest absorbance value. This is the λmax.

  • Preparation of Calibration Standards:

    • Create a series of at least five standard solutions of decreasing concentration by accurately diluting the stock solution. For example, prepare standards of 2, 4, 6, 8, and 10 mg/L in separate volumetric flasks.

  • Measurement and Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using a distilled water blank.

    • Measure the absorbance of each of the prepared standard solutions.

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis). This should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope and 'c' is the y-intercept (which should be close to zero).

  • Measurement of Unknown Sample:

    • Measure the absorbance of the unknown sample solution at the λmax. If the absorbance is higher than the most concentrated standard, dilute the sample with a known factor until it falls within the calibration range.

    • Use the equation of the calibration curve to calculate the concentration of the dye in the (diluted) sample.

    • If the sample was diluted, multiply the calculated concentration by the dilution factor to find the concentration in the original sample.

The workflow for this analytical procedure is depicted below.

G cluster_0 Calibration Phase cluster_1 Measurement Phase A Prepare Stock Solution (Known Concentration) B Determine λmax (Spectrometer Scan) A->B C Prepare Serial Dilutions (Standard Solutions) B->C D Measure Absorbance of Standards C->D E Plot Calibration Curve (Absorbance vs. Conc.) D->E H Calculate Concentration using Calibration Curve E->H y = mx + c F Prepare Unknown Sample (Dilute if necessary) G Measure Absorbance of Unknown at λmax F->G G->H

Caption: Workflow for quantitative analysis of this compound.

References

In-Depth Technical Guide: Solubility of C.I. Acid Red 374 in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Red 374, a double azo class dye. The information contained herein is intended to support research, development, and formulation activities where the dissolution of this dye is a critical parameter.

Physicochemical Properties of this compound

This compound is a dark red powder with the molecular formula C₃₈H₂₉N₄Na₃O₁₁S₃ and a molecular weight of 882.82 g/mol .[1] It is primarily used for the dyeing of wool, silk, and polyamide fibers.[1][2][3] Understanding its solubility is crucial for its application in various industrial and research settings.

Solubility Data

The solubility of this compound has been characterized in aqueous and limited organic solvents. The available quantitative and qualitative data are summarized in the table below.

SolventSolubilityTemperaturepHNotes
Water60 g/LNot SpecifiedNot SpecifiedThe aqueous solution appears as an orange-red color.[2]
EthanolSlightly SolubleNot SpecifiedNot SpecifiedThe solution in ethanol has a golden-brown appearance.

It is important to note that the solubility of acid dyes in aqueous solutions can be influenced by factors such as temperature and pH. Further empirical studies are recommended to delineate these effects for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is a composite of standard laboratory practices for dye solubility assessment.

Materials and Equipment
  • This compound (analytical standard)

  • Solvents of interest (e.g., deionized water, ethanol, methanol, acetone, dimethyl sulfoxide)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Syringe filters (0.45 µm)

Experimental Workflow

A generalized workflow for the determination of dye solubility is presented in the diagram below.

G A Sample Preparation (Weighing of this compound) B Solvent Addition (Addition of a precise volume of solvent) A->B C Equilibration (Stirring at a controlled temperature for 24-48 hours) B->C D Phase Separation (Centrifugation to pellet undissolved solid) C->D E Sample Clarification (Filtering the supernatant through a 0.45 µm filter) D->E G Spectrophotometric Analysis (Measuring absorbance of standards and sample) E->G Saturated Solution F Preparation of Standard Solutions F->G Standards H Data Analysis (Constructing a calibration curve and calculating solubility) G->H

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions: Accurately weigh an excess amount of this compound and transfer it to a series of volumetric flasks. Add a known volume of the desired solvent to each flask.

  • Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or water bath. Allow the solutions to equilibrate for a period of 24 to 48 hours to ensure that saturation is reached. The temperature should be maintained at the desired value for the experiment.

  • Phase Separation: After equilibration, centrifuge the suspensions at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved dye.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to use a syringe to withdraw the liquid. The collected supernatant should then be filtered through a 0.45 µm syringe filter to remove any remaining particulate matter. A precise dilution of the filtered supernatant may be necessary to bring its concentration within the linear range of the spectrophotometric calibration curve.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent used for the solubility test. The concentrations of these standards should bracket the expected concentration of the diluted saturated solution.

  • Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a standard solution across a range of wavelengths. Measure the absorbance of each standard solution and the diluted sample solution at the determined λmax.

  • Calculation of Solubility: Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of the diluted sample. The solubility of this compound in the solvent is then calculated by taking into account the dilution factor.

Signaling Pathways and Logical Relationships

While this compound is primarily an industrial dye, understanding its interactions in biological systems is relevant for drug development professionals, particularly in the context of toxicology and formulation. The following diagram illustrates a logical relationship for assessing the potential biological impact of a dye compound.

G A Dye Compound (e.g., this compound) B In Vitro Exposure (Cell-based assays) A->B E In Vivo Exposure (Animal models) A->E C Cytotoxicity Assessment B->C D Genotoxicity Assessment B->D H Risk Assessment C->H D->H F Toxicokinetic Analysis (ADME) E->F G Histopathological Examination E->G F->H G->H

Caption: Logical workflow for the toxicological assessment of a dye compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For specific applications, it is recommended to conduct tailored studies to ascertain solubility under the precise conditions of use.

References

Spectral Properties of C.I. Acid Red 374: A Methodological Guide for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 374, also identified by the Colour Index number 24785 and CAS number 6507-78-4, is a double azo dye.[1] Chemically, its molecular formula is C38H29N4Na3O11S3, with a molecular weight of 882.82 g/mol .[1][2][3] This dye presents as a dark red powder and is known to be soluble in water, forming an orange-red solution, and slightly soluble in ethanol, yielding a golden-brown solution.[1] Its primary applications are in the dyeing of wool, silk, and polyamide fibers.

General Properties of this compound

Based on available data, the following qualitative properties have been described:

PropertyDescriptionSource(s)
Physical Appearance Dark red powder
Solubility in Water Soluble, forms an orange-red solution
Solubility in Ethanol Slightly soluble, forms a golden-brown solution
Behavior in Acid In strong sulfuric acid, it appears red-light purple, which turns to orange upon dilution. Addition of strong hydrochloric acid to an aqueous solution results in an orange-red color.
Behavior in Base Addition of a thick sodium hydroxide solution to an aqueous solution results in an orange-brown color.

Experimental Protocols for Spectroscopic Characterization

The following sections detail the methodologies to quantitatively measure the spectral properties of this compound.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the use of UV-Visible spectrophotometry to find the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε), a measure of how strongly the dye absorbs light at that wavelength.

Materials and Equipment:

  • This compound

  • High-purity solvent (e.g., deionized water, ethanol)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Dual-beam UV-Visible spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution.

  • Preparation of Standard Dilutions:

    • Perform a series of dilutions from the stock solution to create a set of standards with decreasing concentrations (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength range for scanning (e.g., 300-800 nm for a colored dye).

  • Blank Measurement:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample measurements.

  • Sample Measurement:

    • Starting with the lowest concentration standard, rinse the sample cuvette with a small amount of the solution before filling it.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

    • Repeat this step for all standard solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Create a Beer-Lambert Law plot by graphing the absorbance at λmax versus the concentration of the standards.

    • Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε) in units of M⁻¹cm⁻¹.

Determination of Fluorescence Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.

Materials and Equipment:

  • Calibrated spectrofluorometer with an excitation and emission monochromator

  • Fluorescence-grade cuvettes

  • A standard fluorescent dye with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol). The standard should absorb light at a similar wavelength to this compound.

  • The same set of diluted solutions of this compound prepared for the absorbance measurements.

  • UV-Visible spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the this compound and the standard dye. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the λmax determined from the absorbance measurements.

    • Set the emission wavelength range to scan from just above the excitation wavelength to a longer wavelength where no more emission is observed.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each of the this compound solutions and the standard solutions.

  • Absorbance Measurement:

    • Measure the absorbance of all solutions at the excitation wavelength using a UV-Visible spectrophotometer.

  • Data Analysis (Comparative Method):

    • Integrate the area under the fluorescence emission curve for both the this compound sample (S) and the reference standard (R).

    • Calculate the fluorescence quantum yield (ΦS) of the sample using the following equation:

      ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

      Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • The subscripts S and R refer to the sample and the reference, respectively.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the complete spectroscopic characterization of this compound.

experimental_workflow cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy start Start: this compound Powder prep_stock Prepare Stock Solution (Known Concentration) start->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions abs_setup Setup UV-Vis Spectrophotometer prep_dilutions->abs_setup fluor_setup Setup Spectrofluorometer prep_dilutions->fluor_setup abs_blank Measure Solvent Blank abs_setup->abs_blank abs_measure Measure Absorbance Spectra of Dilutions abs_blank->abs_measure abs_analysis Data Analysis: - Determine λmax - Plot Beer-Lambert Curve - Calculate Molar Absorptivity (ε) abs_measure->abs_analysis fluor_analysis Data Analysis: - Integrate Emission Spectra - Calculate Quantum Yield (Φ) abs_analysis->fluor_analysis end_result Characterized Spectral Properties: λmax, ε, λem, Φ abs_analysis->end_result fluor_measure_sample Measure Emission Spectra of Dilutions fluor_setup->fluor_measure_sample fluor_measure_std Measure Emission & Absorbance of Quantum Yield Standard fluor_setup->fluor_measure_std fluor_measure_sample->fluor_analysis fluor_measure_std->fluor_analysis fluor_analysis->end_result

Caption: Workflow for Spectroscopic Characterization of a Dye.

References

C.I. Acid Red 374: A Technical Guide to its Mechanism of Action as a Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 374 is a double azo acid dye known for its vibrant red hue.[1] It is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a dye, detailing the physicochemical interactions that govern its binding to textile fibers. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize similar dye-protein interactions in their work.

Chemical and Physical Properties

A fundamental understanding of the properties of this compound is essential to comprehending its dyeing mechanism.

PropertyValueReference
C.I. Name Acid Red 374[1]
CAS Number 6507-78-4[1]
Molecular Formula C₃₈H₂₉N₄Na₃O₁₁S₃
Molecular Weight 882.82 g/mol
Chemical Class Double Azo
Appearance Red Powder
Solubility 50 g/L in water

Mechanism of Action as a Dye

The efficacy of this compound as a dye for protein and polyamide fibers is rooted in a combination of intermolecular forces, with ionic bonding being the primary interaction. The dyeing process is conducted in an acidic environment, which is crucial for the protonation of the amino groups within the fiber structure, creating cationic sites. The anionic dye molecules are then attracted to these sites, leading to fixation.

Signaling Pathway of Dye-Fiber Interaction

The following diagram illustrates the key steps and interactions in the dyeing process.

Dyeing_Mechanism Dye This compound (Anionic, D-SO₃⁻) Fiber_NH3 Protonated Amino Groups (-NH₃⁺) Dye->Fiber_NH3 Ionic Bonding (Primary Interaction) Dye->Fiber_NH3 Hydrogen Bonding (Secondary Interaction) Dye->Fiber_NH3 van der Waals Forces (Secondary Interaction) H_plus H⁺ (from acid) Fiber_NH2 Amino Groups (-NH₂) H_plus->Fiber_NH2 Protonation

Caption: Dye-Fiber Interaction Pathway.

Core Interactions:
  • Ionic Bonding: The sulfonic acid groups (-SO₃H) in the this compound molecule are ionized in the aqueous dyebath, rendering the dye molecule anionic (D-SO₃⁻). In an acidic medium (typically pH 4-6), the amino groups (-NH₂) present in the protein fibers (wool, silk) and polyamide fibers (nylon) become protonated, forming cationic sites (-NH₃⁺). The strong electrostatic attraction between the anionic dye and the cationic fiber is the cornerstone of the dyeing mechanism, leading to the formation of a stable ionic bond.

  • Hydrogen Bonding: Beyond ionic interactions, hydrogen bonds can form between the electronegative atoms (oxygen and nitrogen) in the dye molecule and the hydrogen atoms of the amino and amide groups in the fiber. This secondary interaction contributes to the overall affinity and stability of the dye on the fiber.

  • Van der Waals Forces: These are weak, short-range electrostatic attractions between fluctuating dipoles in the dye and fiber molecules. While individually weak, the cumulative effect of numerous van der Waals forces, especially with a large dye molecule like this compound, enhances the dye's substantivity to the fiber.

Experimental Protocol: Exhaust Dyeing of Wool

This protocol provides a general procedure for the application of this compound to wool fabric.

Materials:
  • This compound

  • Wool fabric (pre-scoured)

  • Acetic acid (or formic acid) to adjust pH

  • Glauber's salt (sodium sulfate) as a leveling agent

  • Non-ionic wetting agent

  • Laboratory dyeing apparatus

Procedure:
  • Prepare the Dyebath:

    • Set the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric) to 40:1.

    • Add a non-ionic wetting agent (e.g., 0.5 g/L).

    • Add Glauber's salt (e.g., 5-10% on the weight of the fabric, o.w.f.).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the pre-wetted wool fabric into the dyebath at 40°C.

    • Add the pre-dissolved this compound (e.g., 1% o.w.f.).

    • Raise the temperature to 90-100°C at a rate of 1-2°C per minute.

    • Hold the temperature for 45-60 minutes, ensuring gentle agitation for even dyeing.

  • Rinsing and Drying:

    • Cool the dyebath to 70°C before draining.

    • Rinse the dyed fabric thoroughly with warm water, then cold water, until the rinse water is clear.

    • Hydroextract and dry the fabric at a moderate temperature.

Experimental Workflow

Dyeing_Workflow A Dyebath Preparation (Water, Wetting Agent, Glauber's Salt) B pH Adjustment (pH 4.5-5.5 with Acetic Acid) A->B C Introduce Fabric (Pre-wetted Wool at 40°C) B->C D Add Dye Solution (Dissolved this compound) C->D E Temperature Ramp-up (To 90-100°C at 1-2°C/min) D->E F Dyeing (Hold for 45-60 min with agitation) E->F G Cooling (To 70°C) F->G H Rinsing (Warm and Cold Water) G->H I Drying H->I

Caption: Exhaust Dyeing Workflow for Wool.

Quantitative Data: Fastness Properties

The fastness of a dyeing refers to the resistance of the color to various agencies it may be exposed to during its manufacturing and subsequent use.

Fastness TestRating (Scale 1-5, 5 being highest)
Light Fastness 5
Washing Fastness (Staining on Cotton) 5
Washing Fastness (Staining on Nylon) 5
Washing Fastness (Staining on Wool) 4-5
Rubbing Fastness (Dry) 5
Rubbing Fastness (Wet) 5
Fastness to Chlorinated Water (50mg/l) 4-5

Data sourced from a representative technical data sheet.

Conclusion

The mechanism of action of this compound as a dye for protein and polyamide fibers is a multi-faceted process dominated by strong ionic interactions in an acidic environment. This primary binding is further stabilized by hydrogen bonding and van der Waals forces, resulting in dyeings with good overall fastness properties. A thorough understanding of these principles and the precise control of dyeing parameters are critical for achieving optimal and reproducible coloration. This guide provides the foundational knowledge for researchers and scientists to understand and potentially manipulate these dye-fiber interactions for various applications.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of C.I. Acid Red 374

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 374 is a double azo dye used in various industrial applications, including textile dyeing.[1][2] As with many chemical compounds utilized in research and development, a thorough understanding of its potential health and safety implications is paramount for ensuring a safe laboratory environment. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling this compound, with a focus on data-driven recommendations and detailed experimental protocols for risk assessment.

Chemical and Physical Properties

A solid understanding of the chemical and physical properties of this compound is the foundation of a robust safety protocol.

PropertyValueReference
C.I. Name Acid Red 374[1][2]
C.I. Number 24785[1]
CAS Number 6507-78-4
Molecular Formula C₃₈H₂₉N₄Na₃O₁₁S₃
Molecular Weight 882.82 g/mol
Appearance Red powder
Solubility Soluble in water (orange-red solution). Slightly soluble in ethanol (golden-brown solution).

Health and Safety Considerations

The primary health concerns associated with azo dyes, including this compound, stem from their potential for skin and eye irritation, and the theoretical possibility of reductive cleavage into potentially harmful aromatic amines.

General Hazards
  • Eye Irritation: Direct contact with the eyes may cause irritation.

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation.

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory tract.

  • Aquatic Toxicity: this compound is classified as harmful to aquatic life with long-lasting effects.

Toxicological Profile of Azo Dyes

While specific toxicological data for this compound is limited, the broader class of azo dyes has been studied. A key toxicological concern is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. Some aromatic amines are known or suspected carcinogens. This reductive cleavage can be facilitated by enzymes in the liver and by the intestinal microflora.

It is important to note that not all azo dyes release carcinogenic aromatic amines. The specific aromatic amines that would be formed from the cleavage of this compound would need to be assessed to determine their individual toxicological profiles.

Occupational Exposure and Safe Handling

To minimize exposure and ensure a safe working environment, the following handling procedures and personal protective equipment (PPE) are recommended.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust inhalation.

  • Use of a powder weighing enclosure is recommended for weighing and preparing solutions.

Personal Protective Equipment (PPE)
PPESpecification
Eye Protection Chemical safety goggles with side shields.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness, breakthrough time >480 minutes).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.
Hygiene Measures
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

Experimental Protocols for Safety Assessment

For novel compounds or when specific safety data is unavailable, conducting standardized toxicological assessments is crucial. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) guidelines and a common in vitro cytotoxicity assay that can be adapted for the evaluation of this compound.

Acute Dermal Irritation/Corrosion (Adapted from OECD 404)

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

  • Animal Model: A single albino rabbit is typically used for the initial test.

  • Application: A 0.5 g moistened patch of the test substance is applied to a small area of shaved skin (approximately 6 cm²) for a 4-hour exposure period. An untreated area serves as a control.

  • Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Scoring: The severity of erythema and edema is scored on a scale of 0 (none) to 4 (severe).

  • Classification: The substance is classified as corrosive if irreversible tissue damage is observed. It is classified as an irritant based on the mean scores for erythema and edema over a specified period.

Acute Eye Irritation/Corrosion (Adapted from OECD 405)

Objective: To assess the potential of a substance to cause eye irritation or serious eye damage.

Methodology:

  • Animal Model: A single albino rabbit is used for the initial test.

  • Application: A single dose of the test substance (0.1 mL of a liquid or 0.1 g of a solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours after application. Observations can continue for up to 21 days.

  • Scoring: Lesions are scored according to a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Skin Sensitization (Adapted from OECD 406 - Guinea Pig Maximization Test)

Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).

Methodology:

  • Animal Model: Guinea pigs are used.

  • Induction Phase:

    • Intradermal Injections: The test substance is injected intradermally with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.

    • Topical Application: One week after the injections, the test substance is applied topically to the same area.

  • Challenge Phase: Two weeks after the topical induction, the test substance is applied topically to a naive site on the animals.

  • Observation: The challenge sites are observed for signs of a skin reaction (erythema and edema) at 24 and 48 hours after patch removal.

  • Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the induction exposure.

In Vitro Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic potential of a substance on a cell line in vitro by measuring metabolic activity.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., human keratinocytes or hepatocytes) in a 96-well plate and allow them to adhere and grow.

  • Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After an incubation period, add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Signaling Pathways and Experimental Workflows

Understanding the potential mechanisms of toxicity can aid in risk assessment and the development of safer alternatives. Azo dye exposure can induce oxidative stress, which in turn can activate cellular defense mechanisms such as the Keap1-Nrf2-ARE signaling pathway.

G General Laboratory Safety Workflow for Handling this compound cluster_prep Preparation and Planning cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Review SDS Review SDS Risk Assessment Risk Assessment Review SDS->Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Weighing in Fume Hood Weighing in Fume Hood Select PPE->Weighing in Fume Hood Solution Preparation Solution Preparation Weighing in Fume Hood->Solution Preparation Experimental Use Experimental Use Solution Preparation->Experimental Use Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove and Clean PPE Remove and Clean PPE Dispose of Waste->Remove and Clean PPE

A general workflow for the safe handling of this compound in a laboratory setting.

G Keap1-Nrf2-ARE Signaling Pathway in Response to Oxidative Stress Azo Dye Exposure Azo Dye Exposure Oxidative Stress (ROS) Oxidative Stress (ROS) Azo Dye Exposure->Oxidative Stress (ROS) Keap1-Nrf2 Complex Keap1-Nrf2 Complex Oxidative Stress (ROS)->Keap1-Nrf2 Complex inactivates Keap1 Nrf2 (degradation) Nrf2 (degradation) Keap1-Nrf2 Complex->Nrf2 (degradation) basal state Nrf2 (stabilized) Nrf2 (stabilized) Keap1-Nrf2 Complex->Nrf2 (stabilized) upon stress Nucleus Nucleus Nrf2 (stabilized)->Nucleus translocation ARE ARE Nucleus->ARE Nrf2 binds to ARE (Antioxidant Response Element) ARE (Antioxidant Response Element) Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression activates

The Keap1-Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress.

Conclusion

While specific toxicological data for this compound remains limited in the public domain, a comprehensive understanding of the general hazards associated with azo dyes allows for the implementation of robust safety protocols. By adhering to the recommended handling procedures, utilizing appropriate personal protective equipment, and having a framework for experimental safety assessment, researchers can work with this compound in a safe and responsible manner. It is imperative to always prioritize a culture of safety in the laboratory and to consult the manufacturer's Safety Data Sheet for the most current and specific information.

References

A Technical Guide to Research-Grade C.I. Acid Red 374: Purity and Quality Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and quality specifications for research-grade C.I. Acid Red 374. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this dye in their work. This document outlines the key physicochemical properties, recommended analytical methods for quality control, and potential impurities associated with this compound.

Introduction to this compound

This compound, with the CAS number 6507-78-4, is a double azo dye.[1] Its chemical formula is C38H29N4Na3O11S3, and it has a molecular weight of 882.82 g/mol .[1] Structurally, it is characterized by two azo (-N=N-) groups, which are responsible for its color.[1] The synthesis of this compound involves the double nitriding of 1,1-Bis(4-aminophenyl)cyclohexane and subsequent coupling with 7-Hydroxynaphthalene-1,3-disulfonic acid and 4-Hydroxynaphthalene-1-sulfonic acid.[1][2] In industrial applications, it is primarily used for dyeing materials such as wool, silk, and polyamide fibers. For research purposes, the purity and consistency of the dye are critical to ensure the reliability and reproducibility of experimental results.

Purity and Quality Specifications

For research-grade this compound, a high degree of purity is essential. The following table summarizes the recommended specifications for this dye when intended for research applications. These specifications are based on typical standards for research-grade acid dyes.

ParameterSpecificationTypical Analytical Method
Appearance Dark red powderVisual Inspection
Dye Content (Purity) ≥ 95%High-Performance Liquid Chromatography (HPLC)
Solubility Soluble in water, slightly soluble in ethanolVisual Inspection
Maximum Absorption (λmax) ~500-520 nm (in water)UV-Vis Spectrophotometry
Moisture Content ≤ 5%Gravimetric Analysis (Loss on Drying)
Water-Insoluble Matter ≤ 0.5%Gravimetric Analysis
Subsidiary Dyes ≤ 3%HPLC, Thin-Layer Chromatography (TLC)
Unreacted Intermediates ≤ 0.5%HPLC
Heavy Metals (as Pb) ≤ 20 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

Potential Impurities

Impurities in this compound can originate from the manufacturing process, including unreacted starting materials and byproducts from side reactions. A thorough understanding of the synthesis process is key to identifying potential impurities.

Common Impurities Include:

  • Unreacted Starting Materials:

    • 1,1-Bis(4-aminophenyl)cyclohexane

    • 7-Hydroxynaphthalene-1,3-disulfonic acid

    • 4-Hydroxynaphthalene-1-sulfonic acid

  • Subsidiary Dyes: Isomers and other closely related dye structures formed during the coupling reaction.

  • Inorganic Salts: Residual salts from the synthesis and purification process.

  • Heavy Metals: Contaminants from raw materials or manufacturing equipment.

The presence of these impurities can interfere with experimental outcomes, making their identification and quantification a critical aspect of quality control.

Experimental Protocols for Quality Control

Detailed and validated analytical methods are crucial for confirming the purity of research-grade this compound. The following sections provide detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound and quantifying impurities. A reversed-phase method is typically employed for sulfonated azo dyes.

Objective: To determine the dye content and quantify subsidiary dyes and unreacted intermediates.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (e.g., 20 mM, pH 6.8)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a buffered mobile phase, as ionic additives are often necessary for the successful separation of sulfonated azo dyes. A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer like ammonium acetate.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Prepare a sample solution of this compound at a similar concentration to the standard.

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution with acetonitrile and ammonium acetate buffer.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: Monitor at the λmax of the dye (approximately 500-520 nm) and a lower wavelength (e.g., 254 nm) to detect non-colored impurities.

  • Data Analysis: Calculate the purity of the dye by the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject Sample/Standard prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase) hplc_system->injection separation Chromatographic Separation injection->separation detection DAD/UV-Vis Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity integration->calculation

HPLC Analysis Workflow for Purity Determination
UV-Vis Spectrophotometry for Identity and Concentration

UV-Vis spectrophotometry is a rapid and reliable method for confirming the identity of this compound and determining its concentration in solution.

Objective: To determine the wavelength of maximum absorbance (λmax) and quantify the dye concentration.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz or polystyrene cuvettes (1 cm path length)

Reagents:

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in ultrapure water.

    • Scan the solution across the visible spectrum (e.g., 400-700 nm) to identify the wavelength of maximum absorbance.

  • Calibration Curve:

    • Prepare a stock solution of the this compound reference standard of a known concentration in ultrapure water.

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the this compound sample in ultrapure water, ensuring the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample at the λmax.

  • Data Analysis: Determine the concentration of the dye in the sample by interpolating its absorbance on the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare Standard Solutions measure_absorbance Measure Absorbance of Standards and Sample prep_standards->measure_absorbance prep_sample Prepare Sample Solution prep_sample->measure_absorbance scan_lambda_max Determine λmax scan_lambda_max->measure_absorbance calibration_curve Construct Calibration Curve measure_absorbance->calibration_curve determine_concentration Determine Sample Concentration calibration_curve->determine_concentration

UV-Vis Spectrophotometry Workflow
Thin-Layer Chromatography (TLC) for Impurity Profiling

TLC is a valuable technique for the rapid qualitative assessment of impurities, particularly subsidiary colored dyes.

Objective: To visually assess the presence of colored impurities.

Instrumentation:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

Reagents:

  • A suitable mobile phase, which for acid dyes often consists of a mixture of a polar organic solvent, water, and an acid or base modifier to improve separation. A common system is n-butanol, acetic acid, and water.

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the dye in a suitable solvent (e.g., a small amount of water or methanol).

  • Spotting: Apply a small spot of the solution onto the baseline of the TLC plate.

  • Development: Place the plate in a sealed developing chamber containing the mobile phase. Allow the solvent front to ascend the plate.

  • Visualization: After development, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under visible light.

  • Analysis: A pure compound should ideally result in a single spot. The presence of additional spots indicates the presence of impurities. The retention factor (Rf) for each spot can be calculated for comparison.

Biological Signaling Pathways

Currently, there is no substantial evidence in the scientific literature to suggest that this compound has a specific role in biological signaling pathways or is used as a modulator of such pathways in drug development. Its application in research is more likely to be as a biological stain or a component in material science studies rather than as a pharmacologically active agent. Therefore, diagrams of signaling pathways are not applicable to this compound at this time.

Conclusion

The quality and purity of this compound are paramount for its use in research and development. This guide has outlined the key specifications, potential impurities, and detailed analytical protocols necessary to ensure the integrity of this dye for scientific applications. Adherence to these quality control measures will contribute to the reliability and reproducibility of experimental data. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific purity information.

References

Methodological & Application

Application Notes and Protocols for C.I. Acid Red 374 in Histological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 374 is a diazo dye primarily utilized in the textile industry for coloring wool, silk, and polyamide fibers. Its chemical properties, including its molecular structure (C₃₈H₂₉N₄Na₃O₁₁S₃) and CAS number (6507-78-4), are well-documented for these applications. However, a comprehensive review of scientific literature reveals a notable absence of established and validated protocols for the specific use of this compound as a histological stain for microscopic tissue analysis.

This document provides a generalized, hypothetical protocol for the application of an acid red dye, such as this compound, within a common histological staining framework, namely, a trichrome staining method. This protocol is intended to serve as a foundational methodology for researchers interested in exploring the potential of this compound for histological applications. It is crucial to note that this protocol is a theoretical starting point and would require extensive optimization and validation for any specific research application.

Principles of Staining

Acid dyes, like this compound, are anionic, carrying a negative charge. In an acidic solution, they bind to cationic (positively charged) components within tissue sections.[1] Key acidophilic (acid-loving) structures in tissues include the cytoplasm, muscle fibers, collagen, and erythrocytes.[1][2]

Trichrome staining methods utilize a sequence of dyes to differentiate between various tissue components, most commonly to distinguish collagen from muscle and cytoplasm.[3] A typical Masson's trichrome protocol involves the sequential application of a nuclear stain (e.g., Weigert's hematoxylin), a red acid dye for cytoplasm and muscle, and a contrasting blue or green acid dye for collagen.[4] A key step in this process is the use of a polyacid, such as phosphotungstic or phosphomolybdic acid, which acts as a decolorizing agent, removing the red dye from the collagen fibers, thus allowing them to be subsequently stained with the contrasting color.

Properties of this compound

A summary of the known properties of this compound, primarily from its application in the textile industry, is presented below. These properties may inform its potential behavior as a histological stain.

PropertyDescription
C.I. Name Acid Red 374
C.I. Number 24785
CAS Number 6507-78-4
Molecular Formula C₃₈H₂₉N₄Na₃O₁₁S₃
Molecular Weight 882.82 g/mol
Appearance Dark red powder
Solubility Soluble in water (orange-red solution), slightly soluble in ethanol (golden brown solution).

Hypothetical Staining Protocol: this compound in a Trichrome Method

This protocol is adapted from the well-established Masson's Trichrome stain and proposes the substitution of the standard red cytoplasmic stain with this compound. Note: All parameters, including solution concentrations and incubation times, should be optimized for the specific tissue type and fixation method.

Reagents
  • Bouin's Solution (Mordant): Saturated Picric Acid (75 ml), 40% Formaldehyde (25 ml), Glacial Acetic Acid (5 ml).

  • Weigert's Iron Hematoxylin:

    • Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol.

    • Solution B: 4 ml 29% Ferric Chloride in water, 95 ml Distilled Water, 1 ml Concentrated Hydrochloric Acid.

    • Working Solution: Mix equal parts of Solution A and B immediately before use.

  • This compound Staining Solution:

    • This compound: 0.5 - 1.0 g

    • Distilled Water: 100 ml

    • Glacial Acetic Acid: 1.0 ml

  • Phosphomolybdic-Phosphotungstic Acid Solution:

    • Phosphomolybdic Acid: 5 g

    • Phosphotungstic Acid: 5 g

    • Distilled Water: 200 ml

  • Aniline Blue Solution (Counterstain):

    • Aniline Blue: 2.5 g

    • Distilled Water: 100 ml

    • Glacial Acetic Acid: 2.0 ml

  • 1% Acetic Acid Solution: 1 ml Glacial Acetic Acid in 99 ml Distilled Water.

Experimental Workflow

Staining_Workflow cluster_prep Tissue Preparation cluster_mordant Mordanting cluster_nuclear Nuclear Staining cluster_cyto Cytoplasmic Staining cluster_diff Differentiation cluster_collagen Collagen Staining cluster_finish Dehydration & Mounting Deparaffinize Deparaffinize in Xylene Rehydrate Rehydrate through graded alcohols Deparaffinize->Rehydrate Wash_H2O Wash in Distilled Water Rehydrate->Wash_H2O Bouin Incubate in Bouin's Solution (56°C, 1 hour) Wash_H2O->Bouin Rinse_Tap Rinse in running tap water Bouin->Rinse_Tap Hematoxylin Stain in Weigert's Hematoxylin (10 minutes) Rinse_Tap->Hematoxylin Rinse_Tap2 Rinse in running tap water Hematoxylin->Rinse_Tap2 Wash_H2O2 Wash in Distilled Water Rinse_Tap2->Wash_H2O2 Acid_Red Stain in this compound Solution (10-15 minutes) Wash_H2O2->Acid_Red Wash_H2O3 Wash in Distilled Water Acid_Red->Wash_H2O3 Phospho Differentiate in Phosphomolybdic- Phosphotungstic Acid Solution (10-15 minutes) Wash_H2O3->Phospho Aniline_Blue Stain in Aniline Blue Solution (5-10 minutes) Phospho->Aniline_Blue Rinse_H2O4 Rinse in Distilled Water Aniline_Blue->Rinse_H2O4 Acetic_Acid Differentiate in 1% Acetic Acid (2-5 minutes) Rinse_H2O4->Acetic_Acid Dehydrate Dehydrate in graded alcohols Acetic_Acid->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount with coverslip Clear->Mount

Figure 1. Experimental workflow for a hypothetical trichrome staining protocol using this compound.
Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (two changes of 5 minutes each).

    • Transfer through absolute ethanol (two changes of 3 minutes each).

    • Transfer through 95% ethanol (two changes of 3 minutes each).

    • Transfer through 70% ethanol (3 minutes).

    • Rinse in distilled water.

  • Mordanting:

    • For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C.

    • Rinse in running tap water for 5-10 minutes to remove the yellow color.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Rinse in running warm tap water for 10 minutes.

    • Wash in distilled water.

  • Cytoplasmic and Muscle Staining:

    • Stain in the prepared this compound solution for 10-15 minutes.

    • Wash in distilled water.

  • Differentiation:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is destained of red.

  • Collagen Staining:

    • Transfer sections directly (without rinsing) to the Aniline Blue solution and stain for 5-10 minutes.

    • Rinse briefly in distilled water.

    • Differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydration and Mounting:

    • Wash in distilled water.

    • Dehydrate rapidly through 95% ethanol, followed by absolute ethanol (two changes).

    • Clear in xylene (two changes).

    • Mount with a resinous mounting medium.

Expected Results
  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red (from this compound)

  • Collagen: Blue

Data Presentation: Optimization Parameters

The following table summarizes the key parameters that would require optimization for the successful implementation of this hypothetical protocol.

ParameterRange for OptimizationRationale
This compound Concentration 0.1% - 2.0% (w/v)To achieve desired staining intensity and contrast without overstaining.
Staining Time (Acid Red 374) 5 - 20 minutesTo ensure adequate penetration and binding of the dye to target structures.
Phospho-acid Differentiation Time 5 - 20 minutesCritical for selective removal of the red dye from collagen.
Aniline Blue Staining Time 3 - 15 minutesTo achieve sufficient staining of collagen for clear differentiation.
Acetic Acid Rinse Time 1 - 5 minutesTo remove excess blue stain and sharpen the contrast.

Conclusion

While this compound is an established dye in the textile industry, its application in histological staining is not documented. The provided hypothetical protocol, based on the principles of Masson's Trichrome stain, offers a structured starting point for researchers wishing to investigate its potential. Significant optimization and validation would be necessary to establish a reliable and reproducible staining method for any given tissue type and research question. Researchers are encouraged to meticulously document all modifications and results to contribute to the potential development of a novel histological staining technique.

References

Application Notes: The Use of Red Counterstains in Immunofluorescence with a Focus on C.I. Acid Red 374 and Propidium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins and other antigens within cells and tissues. Counterstaining is a critical step in IF protocols, employed to highlight cellular morphology and provide a reference for the localization of the target antigen. While blue fluorescent counterstains like DAPI are common, red fluorescent counterstains are essential for multiplex imaging when green or blue fluorescent probes are used for target visualization.

This document initially aimed to provide detailed application notes and protocols for the use of C.I. Acid Red 374 as a red counterstain in immunofluorescence. However, an extensive review of scientific literature and technical data reveals a significant lack of information regarding its application in biological microscopy. Specifically, crucial data such as its excitation and emission spectra, which are fundamental for fluorescence imaging, are not available in the public domain. This compound is a sulfonated double azo dye primarily used in the textile industry. Its utility as a fluorescent biological stain has not been documented.

Therefore, while a protocol for this compound cannot be provided, this document will instead offer a comprehensive guide to a widely used and well-characterized red fluorescent counterstain: Propidium Iodide (PI) . These notes will serve as a valuable resource for researchers, scientists, and drug development professionals seeking to incorporate a red counterstain into their immunofluorescence workflows.

The Challenge of Using this compound in Immunofluorescence

The primary obstacle to utilizing this compound in a research setting is the absence of critical data. The logical workflow for establishing a new fluorescent reagent in immunofluorescence is outlined below. For this compound, this process is halted at the initial data acquisition stage.

A Identify Candidate Dye (e.g., this compound) B Acquire Physicochemical Data A->B C Determine Spectral Properties (Excitation & Emission Maxima) B->C D Develop Staining Protocol (Concentration, Incubation Time) C->D Data Available H Data Unavailable C->H Crucial Data Missing E Validate in Biological System (Cell/Tissue Staining) D->E F Assess Photostability & Compatibility E->F G Finalized Application Note & Protocol F->G H->D Protocol Development Impossible

Figure 1. Logical workflow for establishing a new immunofluorescence counterstain. The process for this compound is halted due to the unavailability of its spectral properties.

Application Notes for Propidium Iodide (PI) as a Red Counterstain

1. Overview and Mechanism of Action

Propidium Iodide (PI) is an intercalating agent and a fluorescent molecule that stains DNA. It is a member of the phenanthridinium family of dyes. PI is cell membrane-impermeable and is generally excluded from viable cells. However, in cells with compromised membranes (i.e., dead or fixed and permeabilized cells), it can enter, bind to DNA by intercalating between the bases, and exhibit a significant increase in fluorescence. This property makes it an excellent counterstain for highlighting nuclei in fixed and permeabilized samples prepared for immunofluorescence.

2. Data Presentation: Properties of Propidium Iodide

The following table summarizes the key quantitative data for Propidium Iodide.

PropertyValue
C.I. Name Not Applicable
CAS Number 25535-16-4
Molecular Formula C₂₇H₃₄I₂N₄
Molecular Weight 668.4 g/mol
Excitation Maximum (DNA-bound) ~535 nm
Emission Maximum (DNA-bound) ~617 nm
Solubility Soluble in Water and DMSO
Binding Target DNA (and RNA to a lesser extent)

3. Experimental Protocol: Immunofluorescence Staining with Propidium Iodide Counterstaining

This protocol provides a general workflow for immunofluorescent staining of adherent cells on coverslips, followed by counterstaining with Propidium Iodide.

Materials:

  • Cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody (specific to the target antigen)

  • Fluorescently Labeled Secondary Antibody (e.g., conjugated to Alexa Fluor 488)

  • Propidium Iodide Staining Solution: 1 µg/mL PI in PBS

  • Antifade Mounting Medium

  • Microscope slides

Protocol:

  • Cell Culture and Fixation:

    • Wash the coverslips with cultured cells twice with ice-cold PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the coverslips with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Propidium Iodide Counterstaining:

    • Incubate the coverslips with the Propidium Iodide Staining Solution for 5-10 minutes at room temperature, protected from light.

    • Wash the coverslips twice with PBS.

  • Mounting:

    • Briefly rinse the coverslips in deionized water to remove salt crystals.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish and allow to dry.

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with appropriate filters for the secondary antibody fluorophore (e.g., FITC/GFP channel for Alexa Fluor 488) and the PI counterstain (e.g., TRITC/Rhodamine channel).

4. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence protocol with Propidium Iodide counterstaining.

A Cell Culture on Coverslip B Fixation (4% PFA) A->B C Permeabilization (0.1% Triton X-100) B->C D Blocking (1% BSA) C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation (Fluorescently Labeled) E->F G Propidium Iodide Counterstaining F->G H Mounting G->H I Fluorescence Microscopy H->I

Application Notes and Protocols for C.I. Acid Red 374 in Total Protein Staining on PVDF Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of total protein on western blot membranes is crucial for reliable and reproducible results. Normalization of a protein of interest to the total protein in each lane accounts for variability in sample loading and transfer efficiency. C.I. Acid Red 374 is an anionic azo dye that can be utilized for the rapid and reversible staining of proteins on polyvinylidene fluoride (PVDF) membranes. Its mechanism of action involves the binding of the negatively charged dye to the positively charged amino groups and non-polar regions of proteins under acidic conditions. This application note provides a detailed protocol for the use of this compound as a total protein stain and highlights its utility in a typical western blot workflow.

Data Presentation

The performance of this compound is comparable to other commonly used total protein stains. The following tables summarize the expected performance characteristics and provide a framework for experimental optimization.

Table 1: this compound Staining Solution Composition

ComponentConcentration (w/v or v/v)Purpose
This compound0.1%Protein-binding dye
Glacial Acetic Acid5%Creates an acidic environment for binding
Deionized Waterto final volumeSolvent

Table 2: Typical Performance Characteristics of this compound Staining

ParameterValueNotes
Membrane CompatibilityPVDF, NitrocelluloseNot recommended for nylon membranes due to high background.[1]
Staining Time5 - 15 minutesOptimal time may vary based on protein load and membrane type.
Destaining Time1 - 5 minutes per washMultiple washes with deionized water are typically sufficient.
Sensitivity~200 ng/bandComparable to Ponceau S, suitable for verifying transfer efficiency and for total protein normalization.[1]
Linear Dynamic Range1 - 50 µg total proteinProvides a wide range for accurate normalization of lowly and highly expressed target proteins.[2]
ReversibilityFully reversibleThe stain can be completely removed with washes, allowing for subsequent immunodetection.[1][3]

Experimental Protocols

Reagent Preparation

This compound Staining Solution (0.1% w/v in 5% v/v Acetic Acid):

  • To prepare 100 mL of staining solution, weigh out 100 mg of this compound powder.

  • Add the powder to 95 mL of deionized water and mix thoroughly.

  • Add 5 mL of glacial acetic acid to the solution.

  • Continue to mix until the dye is completely dissolved.

  • Store the solution at room temperature, protected from light. The solution is stable for several months.

Destaining Solution:

  • Deionized water is the primary destaining solution. For more rapid destaining, a solution of 1X TBS-T can be used.

Staining Protocol for PVDF Membranes
  • Post-Transfer Wash: After transferring proteins from the gel to the PVDF membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer components.

  • Staining: Place the PVDF membrane in a clean container and add a sufficient volume of this compound Staining Solution to completely submerge the membrane. Incubate for 5-15 minutes at room temperature with gentle agitation on a rocker or shaker.

  • Image Acquisition: After staining, briefly rinse the membrane with deionized water to remove excess stain. The protein bands will appear as red bands against a white background. Image the membrane using a standard gel documentation system or a flatbed scanner to record the total protein profile.

  • Destaining: To destain, wash the membrane with deionized water for 1-5 minutes with gentle agitation. Repeat the wash step with fresh deionized water until the red stain is no longer visible. For complete removal of the stain before immunodetection, wash the membrane with 1X TBS-T for 5-10 minutes.

  • Blocking: Proceed with the blocking step of your standard western blot protocol.

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_staining Protein Separation and Transfer cluster_staining Total Protein Staining cluster_immunodetection Immunodetection cluster_analysis Data Analysis gel_electrophoresis SDS-PAGE protein_transfer Transfer to PVDF Membrane gel_electrophoresis->protein_transfer rinse_membrane Rinse Membrane (ddH2O) protein_transfer->rinse_membrane stain Incubate with This compound Solution rinse_membrane->stain image Image Membrane (Total Protein) stain->image destain Destain with ddH2O or TBS-T image->destain blocking Blocking destain->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence/Fluorescence) secondary_ab->detection quantification Quantification and Normalization detection->quantification

Caption: Workflow for total protein staining with this compound.

Example Signaling Pathway: EGFR-MEK1

Western blotting is a powerful technique to investigate cellular signaling pathways. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is frequently analyzed by western blot to assess the phosphorylation status of its components.

egfr_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf pRaf p-Raf Raf->pRaf Phosphorylation MEK1 MEK1 pRaf->MEK1 pMEK1 p-MEK1 MEK1->pMEK1 Phosphorylation ERK1_2 ERK1/2 pMEK1->ERK1_2 pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation Transcription_Factors Transcription Factors pERK1_2->Transcription_Factors Activate

Caption: Simplified EGFR signaling pathway often studied by Western blot.

References

Application Notes and Protocol for Staining Proteins in Polyacrylamide Gels with C.I. Acid Red 374

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of proteins in polyacrylamide gels following electrophoresis is a fundamental technique in proteomics and molecular biology. While Coomassie Brilliant Blue and silver staining are well-established methods, there is a continuous search for alternative stains with different properties. C.I. Acid Red 374 is a double azo dye, traditionally used in the textile industry for dyeing wool, silk, and polyamide fibers.[1] Its chemical structure suggests a potential for interaction with proteins in a manner analogous to other acid dyes used in biological research, such as Ponceau S.

This document provides a proposed protocol for the use of this compound as a protein stain for polyacrylamide gels. It is important to note that there is currently no established and validated protocol for this specific application in the scientific literature. The following protocol is a hypothetical starting point for researchers wishing to investigate the utility of this compound for this purpose, based on the general principles of protein staining with acid dyes.

Principle of Staining

Acid dyes, in an acidic solution, are anionic and bind to the positively charged amino groups of proteins, primarily the side chains of lysine, arginine, and histidine.[2][3] They also interact non-covalently with non-polar regions of the protein.[3] The proposed mechanism for this compound staining involves its sulfonic acid groups interacting with these protein residues, resulting in the precipitation and visualization of the protein bands within the polyacrylamide gel matrix. An acidic environment is crucial to ensure that the dye is negatively charged and the protein's amino groups are protonated.

Quantitative Data on Common Protein Stains

As this compound is not a conventional protein stain, there is no available data on its performance characteristics such as limit of detection or dynamic range. For comparative purposes, the following table summarizes the performance of commonly used protein staining methods.

FeaturePonceau SCoomassie Brilliant Blue R-250Colloidal Coomassie G-250Silver StainingFluorescent Dyes (e.g., SYPRO Ruby)
Limit of Detection ~250 ng[4]~100 ng~8-10 ng~0.1 ng~1-10 ng
Dynamic Range NarrowModerateModerateNarrowWide (3-4 orders of magnitude)
Staining Time < 10 minutesHours to overnight~1 hour to overnightMinutes to hours< 1 hour to 90 minutes
Reversibility YesNo (generally)No (generally)NoYes
Compatibility with Mass Spectrometry YesYesYesOften requires modificationsYes
Cost LowLowModerateModerateHigh

Proposed Experimental Protocol for this compound Staining

This protocol is a suggested starting point and may require optimization for specific applications.

Materials
  • This compound powder

  • Polyacrylamide gel with separated proteins

  • Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water

  • Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid

  • Destaining Solution: 5% (v/v) acetic acid in deionized water

  • Deionized water

  • Shaking platform

  • Staining trays

Procedure
  • Fixation:

    • After electrophoresis, place the polyacrylamide gel in a clean staining tray.

    • Add a sufficient volume of Fixing Solution to completely submerge the gel.

    • Incubate on a shaking platform for 30-60 minutes at room temperature. This step removes SDS and fixes the proteins within the gel matrix.

  • Staining:

    • Decant the Fixing Solution.

    • Add the 0.1% this compound Staining Solution to the tray, ensuring the gel is fully covered.

    • Incubate on a shaking platform for 10-15 minutes at room temperature. The optimal staining time may need to be determined empirically.

  • Destaining:

    • Pour off the Staining Solution. The solution can potentially be reused.

    • Briefly rinse the gel with deionized water to remove excess surface stain.

    • Add the Destaining Solution and agitate the gel gently.

    • Monitor the destaining process closely. Protein bands should appear as red bands against a clearing background. This may take several minutes to an hour. Change the destaining solution as needed to achieve the desired contrast.

  • Washing and Storage:

    • Once the desired band intensity and background clarity are achieved, decant the Destaining Solution.

    • Wash the gel with deionized water for 10-20 minutes.

    • The gel can now be imaged. For long-term storage, keep the gel in deionized water at 4°C.

Experimental Workflow Diagram

Staining_Protocol cluster_prep Preparation cluster_protocol Staining Protocol cluster_analysis Analysis start Polyacrylamide Gel Post-Electrophoresis fixation 1. Fixation (40% Ethanol, 10% Acetic Acid) 30-60 min start->fixation Place gel in tray staining 2. Staining (0.1% this compound in 5% Acetic Acid) 10-15 min fixation->staining Decant fixative destaining 3. Destaining (5% Acetic Acid) Until background is clear staining->destaining Decant stain washing 4. Washing (Deionized Water) 10-20 min destaining->washing Decant destain imaging Image Acquisition washing->imaging Proceed to imaging storage Long-term Storage (4°C) imaging->storage Optional

Caption: Workflow for the proposed this compound protein staining protocol.

Signaling Pathway/Mechanism of Staining

Staining_Mechanism cluster_protein Protein in Gel Matrix cluster_dye This compound in Acidic Solution cluster_complex Stained Protein Complex protein Protein Positively Charged Amino Groups (NH3+) Non-polar Regions dye This compound Anionic Sulfonic Acid Groups (SO3-) complex Visible Red Protein Band dye:f1->protein:f1 Ionic Interaction dye:f0->protein:f2 Hydrophobic Interaction

Caption: Proposed mechanism of this compound interaction with proteins.

Conclusion and Future Directions

The protocol presented here for this compound is a theoretical framework designed to enable researchers to explore its potential as a protein stain. Key parameters such as staining and destaining times, dye concentration, and the composition of the solutions may need to be optimized. Further studies would be required to determine its sensitivity, linearity, and compatibility with downstream applications like mass spectrometry. The reversibility of the staining should also be investigated, as this is a key advantage of similar dyes like Ponceau S. Researchers and drug development professionals are encouraged to use this document as a guide for initial experiments into the utility of this compound in their specific research contexts.

References

Application Notes: Staining of Collagen and Connective Tissue with C.I. Acid Red Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Note on C.I. Acid Red 374: A comprehensive review of scientific literature and histological resources indicates a lack of established protocols for the use of this compound in the specific application of staining collagen and connective tissue. The predominant and extensively validated method for this purpose utilizes Picro-Sirius Red, which contains Sirius Red F3B (C.I. 35780, also known as Direct Red 80).[1][2][3][4] Therefore, the following application notes and protocols are based on the well-established Picro-Sirius Red method as the standard for achieving high-specificity collagen staining with an acid red dye.

Application Notes: Picro-Sirius Red (C.I. 35780) for Collagen and Connective Tissue Staining

Introduction

Picro-Sirius Red (PSR) staining is a cornerstone histochemical technique for the specific visualization and quantification of collagen fibers within tissue sections. This method utilizes Sirius Red F3B (C.I. 35780), a potent anionic dye, dissolved in a saturated aqueous solution of picric acid. The unique elongated and planar structure of Sirius Red molecules allows them to align parallel to the long axis of collagen fibers, which dramatically enhances the natural birefringence of collagen when viewed with polarized light microscopy. This key feature enables the clear differentiation of collagen from other tissue components and can offer insights into the structural organization and thickness of collagen fibers.

Principle of Staining

The efficacy of the PSR stain is rooted in the strong electrostatic interaction between the multiple sulfonic acid groups of the Sirius Red dye and the basic amino groups of the amino acids that constitute collagen molecules. The picric acid serves a dual purpose: it creates the optimal acidic environment required for this specific binding and acts as a counterstain for non-collagenous elements, which are typically stained yellow. A significant advantage of PSR staining is its utility in combination with polarized light microscopy. Under polarized light, thicker type I collagen fibers typically exhibit a yellow to orange birefringence, whereas thinner type III (reticular) fibers often appear green. It is crucial to recognize, however, that the observed colors can also be influenced by the orientation, thickness, and packing density of the collagen fibers.

Applications in Research and Drug Development
  • Fibrosis Assessment: PSR is the gold standard for quantifying the extent of fibrosis in a wide range of organs, including the liver, kidneys, lungs, and heart.

  • Wound Healing Analysis: This technique allows for detailed visualization and measurement of collagen deposition, maturation, and remodeling during the wound healing cascade.

  • Oncology Research: PSR staining is instrumental in studying the tumor microenvironment, particularly the role of the desmoplastic stromal response in cancer progression.

  • Connective Tissue Pathologies: It is an invaluable diagnostic and research tool for a variety of diseases affecting connective tissues.

  • Biomaterial and Tissue Engineering: The method is frequently employed to assess host tissue integration and collagen formation around implanted medical devices and tissue scaffolds.

Quantitative Analysis

Picro-Sirius Red staining is exceptionally well-suited for the quantitative analysis of collagen through digital image analysis. Images captured under either bright-field or polarized light can be processed to measure the area and density of the red-stained collagen. This data is often expressed as a percentage of the total tissue area, providing a robust and reproducible metric for evaluating changes in collagen deposition in preclinical and clinical studies.

Data Presentation

Table 1: Performance Comparison of Common Collagen Staining Methods
FeaturePicro-Sirius Red (with Polarization)Masson's TrichromeVan Gieson's Stain
Principle Anionic dye binds to basic amino groups in collagen, enhancing its natural birefringence.A three-color staining method that differentiates collagen from muscle and cytoplasm.A combination of picric acid and acid fuchsin that differentially stains collagen and other tissues.
Specificity for Collagen High, particularly when viewed with polarized light.Good, but may also stain other acidophilic structures.Good, though it may not effectively stain very fine reticular fibers.
Quantitative Analysis Excellent and widely used for image analysis-based quantification.Possible, but can be more challenging due to the multi-color nature of the stain.Less commonly utilized for rigorous quantitative analysis.
Photostability Generally considered more resistant to fading over time.Known to be prone to fading.Can also be susceptible to fading.
Ease of Use A relatively straightforward, single-step staining procedure.A more complex, multi-step protocol requiring greater technical skill.A relatively simple, one-step staining procedure.

Experimental Protocols

Picro-Sirius Red Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol is a standard methodology adapted from established histological procedures.

Required Reagents:

  • Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red F3B (Direct Red 80, C.I. 35780) dissolved in a saturated aqueous solution of picric acid.

  • Acidified Water/Acetic Acid Solution (0.5%): For rinsing (optional but recommended).

  • Weigert's Iron Hematoxylin: For nuclear counterstaining (optional).

  • Graded Ethanol Series: 100%, 95%, and 70% ethanol.

  • Xylene

  • Resinous Mounting Medium

Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two consecutive changes of xylene for 5-10 minutes each to remove paraffin wax.

    • Rehydrate the tissue sections by passing them through a descending series of ethanol concentrations (100%, 95%, 70%) for 3-5 minutes at each step.

    • Rinse thoroughly with distilled water.

  • Nuclear Counterstaining (Optional):

    • To visualize nuclei, stain the sections with Weigert's hematoxylin for 5-10 minutes.

    • Wash the slides in running tap water for 5-10 minutes, or until the nuclei appear blue.

    • Rinse with distilled water.

  • Picro-Sirius Red Staining:

    • Completely cover the tissue sections with the Picro-Sirius Red solution and incubate for 60 minutes at room temperature. A one-hour incubation is critical to achieve near-equilibrium staining for reproducible results.

  • Rinsing and Dehydration:

    • Briefly rinse the slides in two changes of 0.5% acetic acid solution or acidified water to remove excess, unbound dye.

    • Dehydrate the sections rapidly by passing them through three changes of 100% ethanol.

    • Clear the tissues in two changes of xylene for 3-5 minutes each.

  • Mounting:

    • Apply a drop of resinous mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.

Expected Staining Results:
  • Under Bright-Field Microscopy: Collagen fibers will be stained a vibrant red, while muscle fibers and cytoplasm will appear yellow due to the picric acid. If counterstained, nuclei will be black or dark blue.

  • Under Polarized Light Microscopy: Collagen fibers will display strong birefringence, appearing as bright yellow, orange, or green structures against a dark, non-birefringent background.

Visualizations

G Experimental Workflow for Picro-Sirius Red Staining cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Nuclear_Stain Optional: Nuclear Counterstain (Weigert's Hematoxylin) Rehydration->Nuclear_Stain PSR_Stain Picro-Sirius Red Staining (60 minutes) Nuclear_Stain->PSR_Stain Rinse Rinsing (Acetic Acid Solution) PSR_Stain->Rinse Dehydration_Final Dehydration (100% Ethanol) Rinse->Dehydration_Final Clearing Clearing (Xylene) Dehydration_Final->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow of the Picro-Sirius Red staining protocol.

G Principle of Picro-Sirius Red Staining SiriusRed Sirius Red Dye (Anionic, Sulfonic Acid Groups) StainedCollagen Stained Collagen Fiber (Red) SiriusRed->StainedCollagen Binds to Collagen Collagen Fiber (Cationic, Basic Amino Groups) Collagen->StainedCollagen PicricAcid Picric Acid (Acidic Environment, Counterstain) PicricAcid->SiriusRed Provides acidic pH for binding StainedNonCollagen Stained Non-Collagenous Tissue (Yellow) PicricAcid->StainedNonCollagen Stains Birefringence Enhanced Birefringence (Polarized Light) StainedCollagen->Birefringence Exhibits NonCollagen Non-Collagenous Tissue NonCollagen->StainedNonCollagen

Caption: Mechanism of Picro-Sirius Red collagen staining.

References

Unveiling Yeast and Fungal Viability: A Detailed Guide to Staining Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment of C.I. Acid Red 374 for Viability Staining

Extensive research and a comprehensive review of scientific literature reveal no established protocols or documented use of this compound as a viability stain for yeast or fungi. This substance is predominantly recognized as a textile dye, and there is no scientific evidence to support its application in microbiological viability assessment. Consequently, detailed application notes and protocols for this compound in this context cannot be provided.

In its place, this document presents detailed application notes and protocols for well-validated and widely used alternative stains for determining yeast and fungal viability, with a primary focus on Propidium Iodide (PI) and supplementary information on FUN 1 and Erythrosin B. These alternatives are extensively documented in scientific literature and offer reliable methods for researchers, scientists, and drug development professionals.

Propidium Iodide (PI) Staining for Yeast and Fungal Viability

Principle of Action

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is a membrane-impermeant dye, meaning it cannot cross the intact cell membrane of live cells. In contrast, dead or membrane-compromised cells are permeable to PI, allowing it to enter, bind to DNA, and emit a bright red fluorescence upon excitation. This characteristic allows for the differentiation and quantification of live versus dead cells in a population.

Application Notes

PI staining is a robust and widely adopted method for assessing the viability of various yeast and fungal species. It is compatible with multiple analytical platforms, including fluorescence microscopy and flow cytometry. When using PI, it is crucial to consider that it stains all dead cells, regardless of the cause of cell death. For a more nuanced understanding of cell health, PI can be used in conjunction with other viability indicators, such as fluorescent dyes that assess metabolic activity.

Quantitative Data Summary

The following table summarizes representative quantitative data for PI and other common viability stains.

Viability StainPrincipleTarget Organism(s)Typical ConcentrationIncubation TimeExcitation/Emission (nm)Reference
Propidium Iodide (PI) Membrane exclusion, DNA intercalationYeast, Fungi, Mammalian cells0.4 µM - 1 µg/mL2 - 15 minutes~535 / ~617[1]
FUN 1 Metabolic activity, membrane integrityYeast, Fungi0.5 µM - 10 µM30 minutes~480 / ~500-650[2][3]
Erythrosin B Membrane exclusionYeast0.05% (w/v)1 - 5 minutesN/A (Brightfield)[4]

Experimental Protocols

Protocol 1: Propidium Iodide Staining for Fluorescence Microscopy

This protocol is adapted for general yeast and fungal viability assessment using fluorescence microscopy.

Materials:

  • Yeast or fungal cell culture

  • Phosphate-buffered saline (PBS), pH 7.2

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Glass microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e-g., for Rhodamine or Texas Red)

Procedure:

  • Harvest yeast or fungal cells from culture by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Wash the cell pellet once with PBS to remove residual growth medium.

  • Resuspend the cells in PBS to a suitable concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).

  • To 100 µL of the cell suspension, add PI to a final concentration of 0.4 µM.[1]

  • Incubate the mixture for 2-5 minutes at room temperature in the dark.

  • Place a small drop (5-10 µL) of the stained cell suspension onto a microscope slide and cover with a coverslip.

  • Immediately visualize the cells using a fluorescence microscope. Live cells will not fluoresce (or show minimal background fluorescence), while dead cells will exhibit bright red fluorescence.

Protocol 2: Propidium Iodide Staining for Flow Cytometry

This protocol provides a guideline for quantifying yeast viability using flow cytometry.

Materials:

  • Yeast or fungal cell culture

  • Phosphate-buffered saline (PBS), pH 7.2

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Flow cytometer with a suitable laser for excitation (e.g., 488 nm or 532 nm)

Procedure:

  • Prepare a single-cell suspension of yeast or fungi in PBS as described in Protocol 1, steps 1-3. Adjust the cell concentration to approximately 1 x 10^6 cells/mL.

  • Prepare control samples: an unstained cell suspension and a heat-killed cell suspension (e.g., by incubating at 100°C for 10 minutes) stained with PI to set the gates for live and dead populations.

  • To 1 mL of the experimental cell suspension, add PI to a final concentration of 1 µg/mL.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples on the flow cytometer, collecting fluorescence data in the appropriate channel (e.g., PE-Texas Red, PerCP).

  • Gate the cell population based on forward and side scatter to exclude debris.

  • Use the control samples to set the fluorescence gates for the live (PI-negative) and dead (PI-positive) populations and quantify the percentage of each.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for yeast viability staining with Propidium Iodide.

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis culture Yeast/Fungal Culture harvest Harvest Cells (Centrifugation) culture->harvest wash Wash with PBS harvest->wash resuspend Resuspend in PBS wash->resuspend add_pi Add Propidium Iodide resuspend->add_pi incubate Incubate in Dark add_pi->incubate microscopy Fluorescence Microscopy incubate->microscopy flow Flow Cytometry incubate->flow

Caption: Workflow for Propidium Iodide Viability Staining.

Alternative Viability Stains: FUN 1 and Erythrosin B

For a more comprehensive assessment of cell health, researchers can utilize other viability stains that measure different cellular parameters.

FUN 1: This fluorescent dye assesses both membrane integrity and metabolic activity. In live, metabolically active yeast and fungi, FUN 1 is converted from a diffuse green-yellow cytoplasmic stain to distinct, compact orange-red cylindrical intravacuolar structures (CIVS). Dead cells exhibit bright, diffuse green-yellow fluorescence.

Erythrosin B: A non-fluorescent, colorimetric dye that serves as a safer alternative to Trypan Blue. Similar to PI, it is excluded by live cells with intact membranes, while dead cells take up the dye and appear pink or red under a brightfield microscope.

Protocol 3: Erythrosin B Staining for Brightfield Microscopy

Materials:

  • Yeast cell culture

  • Sterile distilled water

  • 1M Tris-HCl buffer

  • Erythrosin B powder

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare 0.1% (w/w) Erythrosin B working solution:

    • Prepare a 0.1M Tris-HCl buffer by diluting a 1M stock 1:10 with sterile distilled water.

    • Weigh 0.8g of Erythrosin B powder and add it to 40g of the 0.1M Tris-HCl buffer. Vortex until fully dissolved. This creates a stock solution.

    • To make the working solution, add 0.5 mL of the stock solution to 9.5 mL of the 0.1M Tris-HCl buffer.

  • Staining:

    • Mix the yeast cell suspension and the Erythrosin B working solution in a 1:1 ratio. This results in a final Erythrosin B concentration of 0.05%.

    • Incubate for 1-5 minutes at room temperature.

  • Counting:

    • Load the stained cell suspension into a hemocytometer.

    • Count the stained (dead) and unstained (live) cells under a brightfield microscope.

    • Calculate the percentage of viable cells: (unstained cells / total cells) x 100.

The following diagram illustrates the principle of membrane exclusion dyes like Propidium Iodide and Erythrosin B.

G live_cell Live Cell Intact Membrane Dye Excluded dead_cell Dead Cell Compromised Membrane Dye Enters and Stains

Caption: Principle of Membrane Exclusion Viability Stains.

References

Application Note: Quantitative Analysis of Protein Bands Stained with C.I. Acid Red 374

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of proteins is fundamental in biological research and drug development. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a ubiquitous technique for separating proteins, and subsequent staining allows for their visualization and quantification. While Coomassie Brilliant Blue and silver staining are traditional methods, there is a continuous need for alternative stains with robust performance.[1] This application note describes a detailed protocol for the quantitative analysis of protein bands stained with C.I. Acid Red 374, a double azo class acid dye.[2]

Acid dyes, in general, bind to proteins through electrostatic interactions between the sulfonic acid groups of the dye and the basic amino acid residues of the protein, as well as hydrophobic interactions.[3][4] This binding forms the basis for densitometric quantification, where the intensity of the stain in a protein band is proportional to the amount of protein present, within a certain linear range.[5] This protocol provides a framework for utilizing this compound for sensitive and quantitative protein analysis on polyacrylamide gels.

Principle of the Method

The quantitative analysis of proteins stained with this compound is based on the principle of densitometry. After protein separation by SDS-PAGE, the gel is incubated with an acidic solution of this compound. The dye molecules, which are negatively charged, bind non-covalently to the positively charged amino acid residues (like lysine, arginine, and histidine) and hydrophobic regions of the proteins, which have been denatured by SDS. This results in the formation of a visible, colored protein-dye complex within the gel matrix.

Following a destaining step to remove unbound dye from the gel background, the gel is imaged. The optical density of each protein band is then measured using a densitometer or an imaging system with appropriate software. By comparing the intensity of unknown protein bands to a standard curve generated from proteins of known concentrations, the amount of protein in the sample can be accurately determined. The reliability of this quantification is dependent on operating within the linear dynamic range of the stain, where signal intensity directly correlates with protein concentration.

Experimental Workflow

The overall workflow for quantitative protein analysis using this compound is depicted below. It involves sample preparation, electrophoretic separation, staining, image acquisition, and data analysis.

G cluster_prep Sample Preparation cluster_sds Electrophoresis cluster_stain Staining & Imaging cluster_analysis Data Analysis A Protein Sample & Standards B Add SDS-PAGE Loading Buffer A->B C Heat Denaturation B->C D Load Samples onto Polyacrylamide Gel C->D E Run SDS-PAGE D->E F Fixation E->F G Stain with this compound F->G H Destain G->H I Image Acquisition H->I J Densitometry Analysis I->J K Generate Standard Curve J->K L Quantify Unknown Protein K->L

Caption: Experimental workflow for protein quantification.

Detailed Experimental Protocols

Materials and Reagents

  • This compound (CAS 6507-78-4)

  • Precast or hand-cast polyacrylamide gels

  • Protein standards (e.g., Bovine Serum Albumin, BSA)

  • Protein samples

  • 5x SDS-PAGE Loading Buffer

  • 1x Tris-Glycine-SDS Running Buffer

  • Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water

  • Staining Solution: 0.1% (w/v) this compound in 10% (v/v) acetic acid

  • Destaining Solution: 10% (v/v) ethanol, 5% (v/v) acetic acid in deionized water

  • Deionized water

Protocol 1: SDS-PAGE

  • Prepare protein samples and a dilution series of a known protein standard (e.g., BSA at 1000, 500, 250, 125, 62.5, and 31.25 ng/µL).

  • Mix 4 parts of each sample/standard with 1 part of 5x SDS-PAGE Loading Buffer.

  • Heat the mixtures at 95°C for 5 minutes to denature the proteins.

  • Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1x Running Buffer.

  • Load 10-20 µL of the prepared samples and standards into the wells of the polyacrylamide gel.

  • Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.

Protocol 2: Staining with this compound

  • After electrophoresis, carefully remove the gel from the cassette and place it in a clean container.

  • Rinse the gel briefly with deionized water.

  • Add enough Fixing Solution to completely submerge the gel. Incubate for 30 minutes on a shaker. This step precipitates and immobilizes the proteins within the gel matrix.

  • Discard the Fixing Solution and add the Staining Solution.

  • Stain the gel for 1 hour on a shaker.

  • Discard the Staining Solution. Add Destaining Solution and incubate on a shaker.

  • Change the Destaining Solution every 30 minutes until the background is clear and the protein bands are sharply defined.

Protocol 3: Image Acquisition and Densitometric Analysis

  • Place the destained gel on a white-light transilluminator or a gel documentation system.

  • Acquire a high-resolution grayscale image (e.g., 16-bit TIFF) of the gel. Ensure that the image is not saturated.

  • Import the image into a densitometry analysis software (e.g., ImageJ, Bio-Rad Image Lab).

  • Use the software to define the lanes and detect the protein bands.

  • For each band, measure the integrated density, which is the sum of the pixel values in the band area.

  • Perform background subtraction for each band to correct for any residual background stain.

Principle of Densitometric Quantification

The relationship between protein concentration and measured band intensity is linear only within a specific range, known as the linear dynamic range. Accurate quantification requires that the intensities of both the standards and the unknown samples fall within this range.

G cluster_0 Quantification Principle A Increasing Protein Concentration B Proportional Increase in Stained Band Intensity A->B C Linear Dynamic Range B->C Within D Saturation Limit B->D Exceeds E Accurate Quantification C->E F Inaccurate Quantification D->F

References

Application Note: C.I. Acid Red 374 for Visualizing Protein Transfer Efficiency in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The visualization of protein transfer from a polyacrylamide gel to a membrane (e.g., nitrocellulose or PVDF) is a critical quality control step in the Western blotting workflow. Effective protein transfer is essential for the subsequent immunodetection of the target protein. While various staining methods are available for this purpose, this document explores the application of C.I. Acid Red 374. However, it is important to note that the use of this compound for this application is not widely documented in scientific literature. The most commonly used reversible stain for visualizing protein transfer is Ponceau S. This document will provide a detailed protocol for the established Ponceau S staining method as a primary and validated approach.

Part 1: Ponceau S Staining for Reversible Visualization of Protein Transfer

Ponceau S is a rapid and reversible stain used to visualize protein bands on a membrane after transfer. This allows researchers to confirm the efficiency and evenness of the transfer process before proceeding with the blocking and antibody incubation steps. The staining is transient and can be completely removed from the membrane, ensuring it does not interfere with subsequent immunodetection.

Quantitative Data Summary

For optimal protein visualization and subsequent destaining, the following concentrations and incubation times are recommended.

ParameterRecommended ConditionPurpose
Ponceau S Concentration0.1% (w/v) in 5% (v/v) Acetic AcidStaining of protein bands on the membrane.
Staining Time5 - 10 minutesTo allow the dye to bind to the proteins.
Destaining SolutionDeionized Water or TBST/PBSTTo remove the stain prior to antibody incubation.
Destaining Time1 - 5 minutes (until bands are no longer visible)To ensure no interference with immunodetection.
Experimental Protocol: Ponceau S Staining

Materials:

  • Membrane with transferred proteins (Nitrocellulose or PVDF)

  • Ponceau S staining solution (0.1% Ponceau S in 5% acetic acid)

  • Deionized water

  • Tris-buffered saline with Tween 20 (TBST) or Phosphate-buffered saline with Tween 20 (PBST)

  • Shaker

Procedure:

  • Post-Transfer Wash: After completing the protein transfer, briefly wash the membrane in deionized water to remove any residual transfer buffer components.

  • Staining: Immerse the membrane in the Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation on a shaker.

  • Visualization: After incubation, protein bands should be visible as red/pink bands on the membrane. Image the membrane at this stage to document the transfer efficiency.

  • Destaining: To remove the stain, wash the membrane with several changes of deionized water or TBST/PBST until the red color is completely gone and the background is clear. This typically takes 1-5 minutes with gentle agitation.

  • Proceed to Blocking: Once the membrane is fully destained, it is ready for the blocking step of the Western blotting protocol.

Workflow for Protein Transfer and Ponceau S Staining

G cluster_0 Western Blotting: Transfer & Staining gel 1. SDS-PAGE Gel (Proteins Separated) transfer 2. Electrotransfer (Gel to Membrane) gel->transfer membrane 3. Membrane (Proteins Transferred) transfer->membrane stain 4. Ponceau S Staining membrane->stain visualize 5. Visualize & Document (Assess Transfer) stain->visualize destain 6. Destain with Water/TBST visualize->destain block 7. Proceed to Blocking destain->block

Caption: Workflow of protein transfer visualization using Ponceau S.

Part 2: Considerations for this compound

As previously mentioned, the use of this compound for visualizing protein transfer in Western blotting is not a standard or validated method. Acid dyes, in general, bind to proteins through electrostatic interactions between the anionic dye molecules and the cationic groups of the protein. While this compound shares this general characteristic with other acid dyes like Ponceau S, its efficacy, reversibility, and potential for interference with downstream immunodetection are unknown.

Hypothetical Logical Relationship for Method Development

Should a researcher wish to investigate the utility of this compound for this purpose, a systematic approach would be required to validate its performance against an established method like Ponceau S staining.

G cluster_1 Method Development Logic hypothesis Hypothesis: This compound can reversibly stain proteins on a membrane. optimization Parameter Optimization: - Concentration - Staining Time - Destaining Conditions hypothesis->optimization comparison Comparative Analysis: - Staining Sensitivity - Reversibility - Immunodetection Interference optimization->comparison validation Validation: Compare results with Ponceau S staining. comparison->validation conclusion Conclusion: Determine feasibility and create a validated protocol. validation->conclusion

Caption: Logical workflow for validating a new protein staining method.

Disclaimer: The information provided regarding this compound is for conceptual purposes only. Without experimental validation, its use in a laboratory setting for protein visualization is not recommended. Researchers should rely on established and validated protocols, such as Ponceau S staining, for reliable and reproducible results in Western blotting.

Application Notes and Protocols: Preparation of C.I. Acid Red 374 Stock and Working Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C.I. Acid Red 374 is a water-soluble, dark red azo dye commonly utilized in various laboratory applications, including staining of biological samples and as a component in diagnostic assays.[1] Proper preparation of stock and working solutions is crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, handling, and storage of this compound solutions.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. Key properties are summarized in the table below.

PropertyValueReference
C.I. Name Acid Red 374[1]
C.I. Number 24785[1]
CAS Number 6507-78-4[1]
Molecular Formula C₃₈H₂₉N₄Na₃O₁₁S₃[1]
Molecular Weight 882.82 g/mol
Appearance Dark red powder
Solubility Soluble in water (forms an orange-red solution), slightly soluble in ethanol.

Safety and Handling Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety practices should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling the dye powder and its solutions.

  • Inhalation: Avoid inhaling the dye powder. Work in a well-ventilated area or use a fume hood when weighing and preparing solutions to minimize dust formation.

  • Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention if irritation persists.

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.

  • Disposal: Dispose of dye solutions and contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

4.1. Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, which can be used for subsequent dilutions to prepare working solutions of various concentrations.

Materials:

  • This compound powder (MW: 882.82 g/mol )

  • Deionized or distilled water

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Weighing paper or boat

  • Spatula

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 100 mL (0.1 L) of a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L × 0.1 L × 882.82 g/mol = 0.8828 g

  • Weigh the this compound powder:

    • Carefully weigh out approximately 0.883 g of this compound powder using an analytical balance.

  • Dissolve the powder:

    • Add approximately 70-80 mL of deionized or distilled water to the volumetric flask.

    • Transfer the weighed dye powder into the flask.

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

    • Stir the solution until the dye is completely dissolved. Gentle heating (e.g., in a warm water bath) may aid in dissolution, as is common for acid dyes.

  • Adjust the final volume:

    • Once the dye is fully dissolved, remove the flask from the stirrer and allow the solution to cool to room temperature.

    • Carefully add deionized or distilled water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Mix and store:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a clearly labeled, light-protected container (e.g., an amber bottle).

    • Store the stock solution at 2-8°C. Properly stored, the solution should be stable for several weeks.

4.2. Preparation of Working Solutions by Serial Dilution

This protocol describes the preparation of a series of working solutions from the 10 mM stock solution using serial dilution.

Materials:

  • 10 mM this compound stock solution

  • Deionized or distilled water (or appropriate buffer)

  • Pipettes and sterile tips

  • Microcentrifuge tubes or other suitable containers

Procedure:

  • Label the dilution tubes:

    • Label a series of tubes with the desired final concentrations of the working solutions.

  • Perform the dilutions:

    • The following is an example of a 10-fold serial dilution to prepare 1 mM, 100 µM, and 10 µM working solutions. The C1V1 = C2V2 formula is used for calculations.

    • To prepare 1 mL of 1 mM solution: Add 100 µL of the 10 mM stock solution to 900 µL of diluent.

    • To prepare 1 mL of 100 µM solution: Add 100 µL of the 1 mM working solution to 900 µL of diluent.

    • To prepare 1 mL of 10 µM solution: Add 100 µL of the 100 µM working solution to 900 µL of diluent.

    • Vortex or mix each solution thoroughly after each dilution step.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Water with Stirring weigh->dissolve Transfer powder adjust_vol Adjust to Final Volume dissolve->adjust_vol Ensure complete dissolution store_stock Store Stock Solution (2-8°C) adjust_vol->store_stock Homogenize stock 10 mM Stock Solution store_stock->stock Use as needed dilute1 Dilute for 1 mM Solution stock->dilute1 1:10 Dilution dilute2 Dilute for 100 µM Solution dilute1->dilute2 1:10 Dilution use_working Use Working Solutions in Experiments dilute1->use_working dilute3 Dilute for 10 µM Solution dilute2->dilute3 1:10 Dilution dilute2->use_working dilute3->use_working

References

Troubleshooting & Optimization

How to improve C.I. Acid Red 374 staining specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C.I. Acid Red 374. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to resolve common issues and improve the specificity of your staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its principle in histological staining?

This compound is an anionic, double azo dye. In biological staining, it functions as an acid dye, meaning it carries a net negative charge.[1] The principle of its staining action is based on electrostatic interactions. In an acidic solution (low pH), proteins and other components in the cytoplasm and extracellular matrix become protonated, acquiring a net positive charge.[2][3] The negatively charged this compound dye molecules then bind to these positively charged tissue elements, resulting in a red or pink coloration.[4] It is typically used to stain cytoplasm, muscle, and collagen.[5]

Q2: My staining is non-specific with high background. What are the common causes and how can I improve specificity?

Non-specific staining with high background is a frequent issue and can be attributed to several factors. The key to improving specificity is to optimize the balance between dye binding to the target structures and preventing its attachment to other components. Common causes and solutions are outlined below.

Q3: The staining intensity is too weak. How can I achieve stronger staining?

Weak or no staining can result from several factors in your protocol. To enhance the staining intensity, consider the following troubleshooting steps.

Q4: The staining appears uneven or patchy across the tissue section. What could be the cause?

Uneven staining can be caused by issues in tissue preparation or the staining procedure itself. Here are some common reasons and their solutions.

Troubleshooting Guide

Issue 1: High Background or Non-Specific Staining
Possible Cause Recommended Solution
Staining solution pH is too low A very low pH can cause widespread, non-specific binding of the acid dye. Increase the pH of the staining solution incrementally (e.g., from 3.0 to 4.0) to reduce background.
Dye concentration is too high Excessive dye molecules in the solution can lead to non-specific attachment. Decrease the concentration of this compound in your working solution.
Staining time is too long Prolonged incubation can cause the dye to bind non-specifically to various tissue components. Reduce the staining time.
Inadequate rinsing Insufficient rinsing after the staining step may leave excess dye on the tissue. Ensure thorough but gentle rinsing with a suitable buffer or distilled water.
Differentiation step is missing or too short Differentiation helps to remove non-specifically bound dye. Introduce or lengthen a brief rinse in a weak acid solution (e.g., 0.2% - 1% acetic acid) after staining.
Issue 2: Weak or No Staining
Possible Cause Recommended Solution
Staining solution pH is too high An insufficiently acidic environment will not adequately protonate tissue proteins, leading to poor dye binding. Lower the pH of the staining solution using a weak acid like acetic acid.
Dye concentration is too low The concentration of the dye may be insufficient to produce a strong color. Increase the concentration of this compound.
Staining time is too short The dye may not have had enough time to bind to the target structures. Increase the incubation time in the staining solution.
Poor fixation Improper or prolonged fixation can alter tissue proteins and mask the sites for dye binding. Ensure your tissue fixation protocol is optimized and consistent.
Incomplete deparaffinization Residual paraffin wax will prevent the aqueous dye solution from reaching the tissue. Ensure complete deparaffinization with fresh xylene and graded alcohols.

Experimental Protocols

General Protocol for this compound Staining of Paraffin-Embedded Sections

This protocol provides a general guideline. Optimization of dye concentration, pH, and incubation times is recommended for specific applications.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.
  • Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 changes, 3 minutes each), and 70% ethanol (3 minutes).
  • Rinse in distilled water.

2. Nuclear Staining (Optional):

  • If a nuclear counterstain is desired, stain with a hematoxylin solution of choice according to a standard protocol.
  • Rinse gently in running tap water.
  • "Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute).
  • Wash in distilled water.

3. This compound Staining:

  • Prepare a working solution of this compound (e.g., 0.1% to 1.0% w/v) in distilled water.
  • Adjust the pH of the staining solution to between 4.0 and 5.0 using 1% acetic acid.
  • Immerse slides in the this compound staining solution for 1-5 minutes.

4. Differentiation:

  • Briefly rinse the slides in a 0.5% acetic acid solution for 10-30 seconds to remove excess, non-specific stain.
  • Monitor microscopically to achieve the desired differentiation.

5. Dehydration and Mounting:

  • Rinse briefly in distilled water.
  • Dehydrate through graded alcohols (95% and 100%).
  • Clear in two changes of xylene.
  • Mount with a permanent mounting medium.

Quantitative Data Summary for Optimization

The optimal parameters for this compound staining can vary depending on the tissue type, fixation method, and desired outcome. The following table provides suggested ranges for key parameters as a starting point for optimization.

Parameter Range Effect on Staining Specificity
Dye Concentration 0.1% - 1.0% (w/v)Higher concentrations can increase intensity but may decrease specificity.
pH of Staining Solution 3.0 - 5.0Lower pH increases staining intensity; optimal specificity is often found between 4.0 and 5.0.
Incubation Time 1 - 10 minutesLonger times increase intensity but risk non-specific binding.
Differentiation Time 10 - 60 secondsIncreases specificity by removing background staining.

Visual Guides

G cluster_workflow Experimental Workflow for this compound Staining start Deparaffinization & Rehydration nuclear_stain Nuclear Staining (Optional) start->nuclear_stain staining This compound Staining nuclear_stain->staining differentiation Differentiation (e.g., 0.5% Acetic Acid) staining->differentiation dehydration Dehydration differentiation->dehydration mounting Clearing & Mounting dehydration->mounting end Microscopic Examination mounting->end G cluster_troubleshooting Troubleshooting Non-Specific Staining start High Background or Non-Specific Staining check_pH Is pH of staining solution < 4.0? start->check_pH check_conc Is dye concentration > 0.5%? check_pH->check_conc No increase_pH Increase pH to 4.0-5.0 check_pH->increase_pH Yes check_time Is staining time > 5 minutes? check_conc->check_time No decrease_conc Decrease dye concentration check_conc->decrease_conc Yes check_diff Is differentiation step adequate? check_time->check_diff No decrease_time Decrease staining time check_time->decrease_time Yes optimize_diff Increase differentiation time or use 0.5% acetic acid check_diff->optimize_diff No end Improved Specificity check_diff->end Yes increase_pH->end decrease_conc->end decrease_time->end optimize_diff->end

References

Troubleshooting uneven staining with C.I. Acid Red 374 on tissue sections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Acid Red 374 for tissue section staining.

Troubleshooting Uneven Staining

Uneven or inconsistent staining is a common challenge in histology. This guide provides a systematic approach to identifying and resolving issues related to this compound application.

Diagram: Troubleshooting Workflow for Uneven Staining

Uneven_Staining_Troubleshooting cluster_pre_staining Pre-Staining Steps cluster_staining Staining Protocol cluster_post_staining Post-Staining Steps Fixation Inadequate or Non-uniform Fixation Processing Incomplete Deparaffinization or Rehydration Fixation->Processing If Fixation is Optimal Sectioning Uneven Section Thickness Processing->Sectioning If Processing is Correct Dye_Prep Dye Solution Issues (Concentration, pH, Purity) Sectioning->Dye_Prep If Sections are Uniform Staining_Proc Procedural Errors (Time, Temperature, Agitation) Dye_Prep->Staining_Proc If Dye Solution is Correct Rinsing Inadequate Rinsing or Differentiation Staining_Proc->Rinsing If Staining Procedure is Correct Dehydration Improper Dehydration Rinsing->Dehydration If Rinsing is Adequate End Staining Optimized Dehydration->End Review All Steps Start Uneven Staining Observed Start->Fixation Check Fixation Protocol Staining_Workflow Start Paraffin-Embedded Tissue Section Deparaffinization Deparaffinization (Xylene) Start->Deparaffinization Rehydration Rehydration (Graded Ethanol to Water) Deparaffinization->Rehydration Staining Staining with This compound Solution Rehydration->Staining Rinsing Rinsing & Differentiation (Acetic Acid & Water) Staining->Rinsing Dehydration_post Dehydration (Graded Ethanol) Rinsing->Dehydration_post Clearing Clearing (Xylene) Dehydration_post->Clearing Mounting Mounting Clearing->Mounting End Stained Slide for Microscopy Mounting->End

Reducing background fluorescence of C.I. Acid Red 374 in microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C.I. Acid Red 374. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during microscopy experiments, with a specific focus on mitigating background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a red, water-soluble, double azo acid dye.[1][2][3] It is a dark red powder that dissolves in water to form an orange-red solution and is slightly soluble in ethanol, appearing as a golden-brown color.[1][2] It is primarily used for dyeing wool, silk, and polyamide fibers. Its chemical formula is C₃₈H₂₉N₄Na₃O₁₁S₃.

Q2: What causes high background fluorescence in microscopy?

High background fluorescence in microscopy can stem from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from biological components within the sample. Common sources include red blood cells, collagen, elastin, NADH, and lipofuscin. Fixation methods, particularly those using aldehydes like formalin or glutaraldehyde, can also induce autofluorescence.

  • Non-specific Staining: This occurs when the fluorescent dye or antibodies bind to unintended targets within the sample. This can be caused by inappropriate antibody concentrations, insufficient blocking, or cross-reactivity of antibodies.

  • Procedural Issues: Inadequate washing, contaminated reagents, or drying of the sample during the staining process can all contribute to high background.

Q3: How can I determine the source of my high background fluorescence?

To identify the source of the background, it is essential to include proper controls in your experiment.

  • Unstained Control: An unstained sample will reveal the level of endogenous autofluorescence.

  • Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.

  • Isotype Control: Using an antibody of the same isotype as the primary antibody but with no specificity for the target antigen can help determine if the observed staining is due to non-specific antibody interactions.

Troubleshooting Guides

Guide 1: Reducing Autofluorescence

Autofluorescence is the native fluorescence of biological tissues and can often mask the specific signal from your fluorescent probe.

Problem: High background fluorescence is observed in unstained control samples.

Possible Causes & Solutions:

CauseRecommended Solution
Fixation-Induced Autofluorescence Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can cause significant autofluorescence. Consider switching to an organic solvent fixative like ice-cold methanol or ethanol. If aldehyde fixation is necessary, use the lowest effective concentration and fixation time. Treating samples with a quenching agent like sodium borohydride can help reduce aldehyde-induced autofluorescence, though results may vary.
Endogenous Fluorophores Components like red blood cells, collagen, and lipofuscin are naturally fluorescent. Perfuse tissues with PBS before fixation to remove red blood cells. For lipofuscin-induced autofluorescence, treatment with Sudan Black B or Eriochrome Black T can be effective.
Media Components Phenol red and fetal bovine serum (FBS) in cell culture media can contribute to autofluorescence. For live-cell imaging, consider using phenol red-free media and reducing the concentration of FBS.

Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence Reduction

  • Fixation: Fix cells or tissues as per your standard protocol using an aldehyde-based fixative.

  • Washing: Wash the samples thoroughly with phosphate-buffered saline (PBS).

  • Quenching Preparation: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.

  • Incubation: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples extensively with PBS (3 x 5 minutes) to remove any residual sodium borohydride.

  • Staining: Proceed with your immunofluorescence staining protocol.

G A Fix Sample (Aldehyde Fixative) B Wash with PBS A->B D Incubate Sample (10-15 min) B->D C Prepare 0.1% Sodium Borohydride in PBS C->D E Wash Extensively with PBS D->E F Proceed with Staining Protocol E->F

Guide 2: Minimizing Non-Specific Staining

Non-specific binding of the dye or antibodies to unintended cellular components is a common cause of high background.

Problem: High background is observed in stained samples but not in unstained controls.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Antibody Concentration Using too high a concentration of primary or secondary antibodies is a frequent cause of non-specific binding. Titrate your antibodies to determine the optimal concentration that provides a strong signal with low background.
Insufficient Blocking The blocking step is crucial to prevent non-specific antibody binding. Increase the blocking incubation time or try a different blocking agent. A common blocking solution is 10% normal serum from the same species as the secondary antibody.
Secondary Antibody Cross-Reactivity The secondary antibody may be binding to endogenous immunoglobulins in the tissue. Use a secondary antibody that has been pre-adsorbed against the species of your sample.
Hydrophobic and Ionic Interactions The dye itself may bind non-specifically to cellular components. Adding a mild, non-ionic detergent like Tween-20 to your wash and antibody dilution buffers can help reduce these interactions.

Experimental Protocol: Antibody Titration

  • Prepare a Dilution Series: Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Stain Samples: Stain a separate sample with each antibody dilution, keeping all other parameters of your staining protocol constant.

  • Image and Analyze: Acquire images from each sample using identical microscope settings.

  • Determine Optimal Concentration: Identify the dilution that provides the best signal-to-noise ratio (strong specific signal with minimal background).

  • Repeat for Secondary Antibody: Once the optimal primary antibody concentration is determined, you can perform a similar titration for your secondary antibody.

G A High Background in Stained Sample? B Check Secondary Only Control A->B C Staining in Secondary Only Control? B->C D Optimize Secondary Antibody (Concentration, Pre-adsorption) C->D Yes E No Staining in Secondary Only Control C->E No F Optimize Primary Antibody (Titration) E->F G Optimize Blocking Step (Time, Reagent) F->G H Add Detergent to Buffers G->H

Guide 3: Advanced Techniques for Background Reduction

When standard methods are insufficient, advanced techniques can be employed to further reduce background fluorescence.

Problem: Persistent background fluorescence despite basic troubleshooting.

Possible Causes & Solutions:

TechniqueDescription
Photobleaching Intentionally exposing the sample to light can be used to photobleach endogenous autofluorescence before staining. This method has been shown to be effective in reducing background without significantly affecting the signal from subsequent fluorescent probes.
Spectral Unmixing If your microscope is equipped with a spectral detector, you can use spectral unmixing to computationally separate the emission spectrum of this compound from the broader emission spectrum of the background fluorescence. This technique treats the autofluorescence as a separate "fluorophore" and removes its contribution from the final image.
Fluorophore Selection While you are using this compound, for multi-color experiments, choosing fluorophores that are spectrally well-separated from the background can be beneficial. Autofluorescence is often more prominent in the blue and green regions of the spectrum. Therefore, using dyes that excite and emit in the far-red or near-infrared can help to minimize the impact of autofluorescence.

Experimental Protocol: Pre-Staining Photobleaching

  • Sample Preparation: Prepare your slides as you normally would up to the point of fluorescent staining.

  • Photobleaching Setup: Place the slides on the microscope stage or in a dedicated photobleaching chamber equipped with a broad-spectrum light source (e.g., a white phosphor LED array).

  • Exposure: Expose the samples to the light for a predetermined amount of time. The optimal time will need to be determined empirically but can range from several minutes to hours.

  • Staining: After photobleaching, proceed with your standard immunofluorescence protocol.

G A Acquire Spectral Image Stack (Lambda Stack) B Define Reference Spectra A->B E Perform Linear Unmixing Algorithm A->E C Reference Spectrum for this compound B->C D Reference Spectrum for Autofluorescence B->D C->E D->E F Separated Image Channels E->F G This compound Signal F->G H Background Signal F->H

References

C.I. Acid Red 374 photostability and how to prevent photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Acid Red 374. The information provided addresses common issues related to the photostability of this dye and offers guidance on preventing photobleaching during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a disazo acid dye.[1] Its chemical structure is based on 1,1-Bis(4-aminophenyl)cyclohexane.[1] It is a red powder that is soluble in water and is commonly used for dyeing protein and polyamide fibers such as wool, silk, and nylon.[2][3]

Q2: What is photobleaching and why is it a concern when using this compound?

Photobleaching is the irreversible photochemical destruction of a dye molecule upon exposure to light, leading to a loss of color.[4] For researchers using this compound in applications such as fluorescence microscopy or stained textile analysis, photobleaching can lead to a diminished signal, inaccurate quantification, and a reduced lifespan of the stained material.

Q3: What is the known photostability of this compound?

This compound has a reported lightfastness rating of 5 on the Blue Wool Scale. The Blue Wool Scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness), meaning a rating of 5 is considered to be good.

Q4: What factors can influence the rate of photobleaching of this compound?

Several factors can affect the photostability of this compound, including:

  • Light Intensity and Wavelength: Higher light intensity and exposure to UV radiation can accelerate photobleaching.

  • Duration of Exposure: Longer exposure to light will result in more significant fading.

  • Chemical Environment: The pH of the medium, the presence of oxygen, and reactive oxygen species (ROS) can all play a role in the degradation of the dye. The substrate to which the dye is bound (e.g., wool, silk, nylon) also influences its stability.

Q5: How can I prevent or minimize photobleaching of this compound in my experiments?

To reduce photobleaching, you can:

  • Reduce Light Exposure: Minimize the intensity and duration of light exposure. Use neutral density filters to decrease the excitation light intensity.

  • Use Antifade Reagents: Incorporate antioxidants or reactive oxygen species scavengers into your mounting medium or solution.

  • Control the Chemical Environment: Deoxygenating solutions and controlling the pH can help to improve dye stability.

  • Select Appropriate Substrates: The choice of material to which the dye is applied can impact its lightfastness.

Troubleshooting Guides

Issue: Rapid Fading of this compound Staining During Microscopic Observation

Potential Cause Suggested Solution
Excessive Light Intensity Reduce the power of the light source (e.g., laser, lamp). Use a neutral density filter to attenuate the excitation light without changing its spectral properties.
Prolonged Exposure Time Minimize the duration of exposure for each field of view. For time-lapse imaging, increase the interval between acquisitions.
Presence of Oxygen For in vitro experiments, consider using an oxygen-scavenging system in your imaging medium (e.g., glucose oxidase/catalase).
Unsuitable Mounting Medium Use a commercially available antifade mounting medium or prepare one containing an antioxidant like ascorbic acid or Trolox.

Issue: Inconsistent Lightfastness of this compound on Different Materials

Potential Cause Suggested Solution
Substrate-Dependent Fading The photostability of acid dyes is known to vary between different substrates like wool, silk, and nylon. Characterize the lightfastness on each specific substrate using a standardized protocol (e.g., ISO 105-B02).
Variations in Dye Concentration Higher dye concentrations can sometimes exhibit better lightfastness. Ensure consistent and optimal dye loading for your application.
Presence of Other Chemicals Finishing agents or other chemicals on the substrate can affect the photostability of the dye.

Quantitative Data

Table 1: Comparative Lightfastness of Selected Acid Dyes

Dye NameC.I. NameDye ClassLightfastness Rating (Blue Wool Scale)Substrate
Acid Red 37424785Disazo5Not Specified
Acid Orange 3324780Disazo4-5Wool
Acid Red 8815620Monoazo3-4Wool
Acid Blue 11326360Disazo4-5Wool
Acid Black 5215711Pre-metallized7Wool
Acid Blue 8061585Anthraquinone6-7Wool

Data compiled from multiple sources. Lightfastness can vary with substrate and experimental conditions.

Table 2: Common Antifade Reagents for Preventing Photobleaching

Antifade ReagentMechanism of ActionTypical ConcentrationNotes
Ascorbic Acid (Vitamin C) Antioxidant, reduces reactive oxygen species.1-10 mMCan be added to aqueous solutions. May lower the pH of the medium.
Trolox Water-soluble analog of Vitamin E, potent antioxidant.0.1-2 mMEffective in live-cell imaging and fixed samples.
n-Propyl gallate (nPG) Free radical scavenger.1-2% (w/v) in glycerolCommonly used in mounting media for microscopy.
p-Phenylenediamine (PPD) Antioxidant.0.1-1% (w/v) in glycerol/PBSEffective but can be toxic and may discolor over time.

Experimental Protocols

Protocol 1: Standardized Lightfastness Testing (Based on ISO 105-B02)

This protocol outlines the general procedure for assessing the lightfastness of this compound on a textile substrate.

  • Sample Preparation: Prepare specimens of the material dyed with this compound. A portion of each specimen should be covered with an opaque material to serve as an unexposed reference.

  • Mounting: Mount the prepared specimens and a set of Blue Wool standards (references 1-8) in sample holders.

  • Exposure: Place the sample holders in a calibrated xenon arc lamp apparatus that simulates natural daylight. The exposure conditions (temperature, humidity) should be controlled according to the ISO 105-B02 standard.

  • Evaluation: Periodically inspect the fading of the test specimens against the fading of the Blue Wool standards.

  • Rating: The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading to the test specimen.

Protocol 2: Preparation of an Antifade Mounting Medium

This protocol describes how to prepare a simple antifade solution for use in fluorescence microscopy.

  • Prepare a Stock Solution: Dissolve ascorbic acid in water to a final concentration of 100 mM. Adjust the pH to 7.0-7.4 with NaOH.

  • Prepare the Final Medium: For a final concentration of 10 mM ascorbic acid, add 1 part of the 100 mM stock solution to 9 parts of your imaging buffer or mounting medium (e.g., a glycerol-based medium).

  • Application: Apply a small drop of the antifade mounting medium onto the sample on a microscope slide before placing the coverslip.

  • Storage: Store the ascorbic acid stock solution at -20°C in small aliquots to prevent oxidation. Prepare the final medium fresh before each use.

Visualizations

Photobleaching_Pathway Dye_GS Dye (Ground State) Dye_S1 Dye (Singlet Excited State) Dye_GS->Dye_S1 Light Absorption (Excitation) Dye_S1->Dye_GS Fluorescence Dye_T1 Dye (Triplet Excited State) Dye_S1->Dye_T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) Dye_T1->ROS Energy Transfer to O2 Bleached_Dye Bleached Dye Dye_T1->Bleached_Dye Direct Reaction ROS->Bleached_Dye Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of a dye molecule.

Lightfastness_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Prep_Sample Prepare Dyed Sample Mask Mask a Portion of Samples and Standards Prep_Sample->Mask Prep_BW Prepare Blue Wool Standards Prep_BW->Mask Mount Mount on Holders Mask->Mount Expose Expose in Xenon Arc Apparatus (ISO 105-B02 Conditions) Mount->Expose Compare Compare Fading of Sample to Blue Wool Standards Expose->Compare Rate Assign Lightfastness Rating (1-8) Compare->Rate

Caption: Experimental workflow for lightfastness testing according to ISO 105-B02.

Troubleshooting_Tree Start Rapid Fading Observed Q1 Is light intensity at minimum? Start->Q1 Sol1 Reduce light intensity. Use neutral density filters. Q1->Sol1 No Q2 Is exposure time minimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Reduce exposure duration. Increase time-lapse interval. Q2->Sol2 No Q3 Using an antifade reagent? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Incorporate an antifade reagent (e.g., ascorbic acid, Trolox). Q3->Sol3 No End Photobleaching Minimized Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting photobleaching in experiments.

References

Removing C.I. Acid Red 374 stain from membranes for subsequent analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of C.I. Acid Red 374 as a reversible total protein stain for blotting membranes. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using this stain for evaluating protein transfer efficiency before subsequent immunodetection or mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why use it for total protein staining?

This compound is a red anionic azo dye. Similar to other acid dyes like Ponceau S, it can be used for the rapid and reversible staining of proteins on blotting membranes such as polyvinylidene fluoride (PVDF) and nitrocellulose. The primary application is to visualize protein bands after transfer from a gel to the membrane, which allows for confirmation of successful and even protein transfer before proceeding with the more time-consuming steps of Western blotting.

Q2: Is the staining with Acid Red 374 reversible?

Yes, the staining is reversible. The dye binds to proteins through electrostatic and hydrophobic interactions, which can be disrupted by washing the membrane. This allows for the removal of the stain, enabling subsequent analysis of the proteins on the membrane, such as immunodetection with antibodies.

Q3: Can I use Acid Red 374-stained membranes for Western blotting?

Absolutely. The key is to completely remove the stain before incubating the membrane with antibodies. Residual stain might interfere with antibody binding and lead to high background or reduced signal in chemiluminescent or fluorescent detection. Following the detailed destaining protocol is crucial for compatibility with downstream immunodetection.

Q4: Is Acid Red 374 compatible with mass spectrometry?

While fluorescent stains are often preferred for mass spectrometry compatibility, colorimetric stains like Acid Red 374 can be used if the destaining process is thorough.[1][2] It is critical to ensure no residual dye remains, as it can interfere with ionization and lead to ambiguous results. If you plan to excise protein bands for mass spectrometry, a highly efficient destaining protocol is essential.

Q5: Which type of membrane is best for use with Acid Red 374?

This compound is expected to be compatible with both nitrocellulose and PVDF membranes, which are standardly used in Western blotting. PVDF membranes are generally more robust and may be preferable if multiple staining and stripping steps are anticipated. Remember to pre-wet PVDF membranes with methanol before use.[3]

Experimental Protocols

Note: The following protocols are based on the general principles of reversible anionic dye staining. Optimization of incubation times and wash volumes may be necessary for your specific application.

Protocol 1: Reversible Staining of Membranes with this compound

This protocol details the steps for staining a blotting membrane after protein transfer to visualize the protein bands.

Materials:

  • Blotting membrane (PVDF or nitrocellulose) with transferred proteins

  • Staining Solution (0.1% w/v this compound in 5% v/v acetic acid)

  • Deionized water

  • Shallow, clean trays for staining and washing

  • Orbital shaker (optional, but recommended)

Procedure:

  • Following protein transfer, briefly rinse the membrane in deionized water to remove any residual transfer buffer.

  • Place the membrane in a clean tray and add a sufficient volume of Acid Red 374 Staining Solution to completely submerge it.

  • Incubate for 2 to 5 minutes at room temperature with gentle agitation.

  • Pour off the staining solution. This solution can typically be reused several times.

  • Briefly rinse the membrane with deionized water to remove excess stain. Protein bands should now be visible as red bands.

  • Image the membrane with a standard gel documentation system or scanner to record the protein transfer efficiency.

Protocol 2: Destaining this compound for Subsequent Analysis

This protocol describes how to remove the Acid Red 374 stain from the membrane to prepare it for immunodetection or other downstream applications.

Materials:

  • Stained membrane

  • Destaining Solution (e.g., deionized water, 0.1% v/v acetic acid in deionized water, or TBS-T/PBS-T)

  • Shallow, clean tray

  • Orbital shaker

Procedure:

  • Place the stained membrane into a clean tray.

  • Add a generous volume of Destaining Solution. For a rapid destain, use deionized water. For a more controlled destaining process, a solution of 0.1% acetic acid can be used.[4] Alternatively, the wash buffer used for immunoblotting (e.g., TBS-T or PBS-T) can be effective.

  • Agitate the membrane in the Destaining Solution for 1 to 5 minutes.

  • Discard the solution and repeat the wash with fresh Destaining Solution.

  • Continue washing until the red protein bands are no longer visible and the background is clear. This may require multiple washes.

  • Once destaining is complete, proceed immediately to the blocking step of your Western blotting protocol. The blocking buffer will help remove any final residual traces of the stain.[5]

Quantitative Data Summary

The following tables provide recommended starting parameters for the staining and destaining protocols. These should be optimized for specific experimental conditions.

Table 1: Reagent Composition

ReagentComponentRecommended Concentration (w/v or v/v)
Staining Solution This compound0.1%
Glacial Acetic Acid5%
Primary Destain Deionized Water100%
Alternative Destain Acetic Acid in Deionized Water0.1%
Immunoblot-compatible Destain TBS-T or PBS-T1X

Table 2: Protocol Parameters

StepParameterRecommended RangeNotes
Staining Incubation Time2 - 5 minutesShorter times may be sufficient for high protein loads.
Destaining Incubation Time1 - 5 minutes per washMultiple washes are typically required for a clear background.
Imaging WavelengthVisible Light (White Light)A standard gel documentation system or scanner can be used.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Staining - Low protein concentration on the membrane.- Inefficient protein transfer.- Staining solution is too old or depleted.- Verify protein transfer by staining the gel with Coomassie Blue post-transfer.- Increase the amount of protein loaded onto the gel.- Prepare fresh staining solution.- Increase staining incubation time slightly (e.g., to 5-7 minutes).
High Background Staining - Incomplete washing after staining.- Membrane was allowed to dry out during the process (especially PVDF).- Staining time was excessively long.- Increase the number and duration of destaining washes.- Ensure the membrane remains wet throughout the staining and destaining procedure.- Reduce the staining incubation time.
Incomplete Stain Removal - Insufficient destaining time or washes.- Very high protein concentration in bands, making the dye harder to remove.- Extend the duration of each wash or increase the total number of washes.- Try an alternative destaining solution, such as 0.1 M NaOH for a very brief wash (1 minute), followed by extensive rinsing with water, but be aware this is harsher and may affect some proteins.
Reduced Antibody Signal After Destaining - Residual stain is interfering with antibody binding.- The destaining process partially denatured or removed the protein from the membrane.- Ensure destaining is complete by visually inspecting the membrane for any remaining pink/red hue.- Avoid harsh destaining conditions (e.g., prolonged exposure to high concentrations of acid/base or organic solvents). Stick to mild washes like water or TBS-T.- Ensure the blocking step is performed thoroughly after destaining to remove any residual stain and prepare the membrane for antibody incubation.
Stain Precipitates on Membrane - The staining solution may be old or unfiltered.- Presence of detergents in the tray.- Filter the staining solution before use.- Ensure that all trays used for staining are thoroughly cleaned and rinsed with deionized water to remove any residual detergents.

Visualizations

G cluster_0 Staining Workflow cluster_1 Post-Staining Decision Path cluster_2 Destaining & Analysis Workflow A Protein Transfer (Gel to Membrane) B Rinse Membrane (Deionized Water) A->B C Incubate in Acid Red 374 Solution (2-5 min) B->C D Rinse & Image (Assess Transfer) C->D E Transfer Successful? D->E F Proceed to Destaining Protocol E->F Yes G Troubleshoot Protein Transfer E->G No H Wash Membrane (e.g., Deionized Water/TBS-T) (Multiple cycles) F->H I Stain Fully Removed? H->I J Proceed to Blocking Step & Immunodetection I->J Yes K Additional Wash Cycle I->K No L Mass Spectrometry (After Excision) J->L Alternative Endpoint K->H

Caption: Workflow for staining, evaluation, and destaining of membranes.

Caption: Troubleshooting guide for common issues with Acid Red 374 staining.

References

How to avoid precipitation of C.I. Acid Red 374 in staining solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of C.I. Acid Red 374 in their staining solutions.

Troubleshooting Guide: Precipitate Formation in this compound Staining Solutions

Precipitation of this compound during the preparation, storage, or use of a staining solution can lead to inconsistent staining, artifacts, and loss of valuable reagents and samples. This guide will help you identify the potential causes of precipitation and provide solutions to resolve the issue.

Problem: A precipitate is observed in the this compound staining solution.

Visual Cue: The solution appears cloudy, contains visible solid particles, or has a sediment at the bottom of the container.

Initial Troubleshooting Workflow

Troubleshooting_Workflow cluster_prep Preparation Issues cluster_storage Storage Issues cluster_reagents Reagent Issues start Precipitate Observed check_prep Review Solution Preparation Protocol start->check_prep check_storage Examine Storage Conditions start->check_storage check_reagents Assess Reagent Quality & Compatibility start->check_reagents dissolution Improper Dissolution? check_prep->dissolution concentration Concentration Too High? check_prep->concentration order Incorrect Order of Addition? check_prep->order mixing Inadequate Mixing? check_prep->mixing temp Incorrect Temperature? check_storage->temp light Exposure to Light? check_storage->light container Improper Container? check_storage->container water_quality Poor Water Quality? (e.g., hard water) check_reagents->water_quality ph Incorrect pH? check_reagents->ph incompatible Incompatible Reagents? (e.g., salts, fixatives) check_reagents->incompatible solution Implement Corrective Actions dissolution->solution concentration->solution order->solution mixing->solution temp->solution light->solution container->solution water_quality->solution ph->solution incompatible->solution

Caption: A workflow diagram for troubleshooting this compound precipitation.

Detailed Troubleshooting Steps

Potential Cause Explanation Recommended Solution(s)
Improper Dissolution This compound is a powder that needs to be fully dissolved to create a stable solution. Adding the powder too quickly or without sufficient agitation can lead to clumping and incomplete dissolution, which can later manifest as precipitation.- Prepare a stock solution by gradually adding the dye powder to the solvent while stirring continuously. - Use a magnetic stirrer for thorough mixing. - Consider gentle warming (e.g., to 40-50°C) to aid dissolution, but avoid boiling.
High Dye Concentration Exceeding the solubility limit of this compound in the chosen solvent system will inevitably lead to precipitation. The solubility of this compound in water is approximately 60-70 g/L.[1]- Do not exceed the recommended concentration of the dye in your staining protocol. - If a high concentration is required, consider preparing a more concentrated stock solution in a small amount of a suitable organic solvent (e.g., ethanol) and then diluting it into the aqueous staining buffer.
Incorrect pH The solubility of acid dyes like this compound, which contain sulfonic acid groups, is highly dependent on the pH of the solution. At low pH, these groups can become protonated, reducing the molecule's overall charge and decreasing its solubility in aqueous solutions.- Ensure the pH of your staining solution is within the optimal range for the dye's solubility. For most acid dyes, a neutral to slightly alkaline pH is preferable for dissolution. - Use a buffered solution to maintain a stable pH throughout the staining procedure.
Poor Water Quality The presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in hard water can react with the anionic dye molecules to form insoluble salts, leading to precipitation.- Use deionized or distilled water for the preparation of all staining solutions. - If hard water is unavoidable, consider adding a chelating agent (e.g., EDTA) to the water before adding the dye.
Incompatible Reagents Other components in the staining solution, such as certain salts, fixatives, or other dyes, may interact with this compound and cause it to precipitate. For example, high concentrations of salts can lead to a "salting-out" effect.- Review the composition of your staining solution for any potentially incompatible reagents. - When preparing multi-component solutions, add each reagent individually and ensure it is fully dissolved before adding the next. - If incompatibility is suspected, test the solubility of this compound in the presence of each individual component of the staining solution.
Improper Storage Exposure to low temperatures can decrease the solubility of the dye, leading to precipitation. Evaporation of the solvent from a stored solution can also increase the dye concentration beyond its solubility limit.- Store staining solutions at a constant room temperature, unless otherwise specified. Avoid refrigeration unless the protocol explicitly requires it. - Ensure that storage containers are tightly sealed to prevent evaporation.
Incorrect Order of Addition The order in which reagents are added can be critical. For instance, adding the dye to a solution that is already at a low pH or contains a high concentration of salt can cause immediate precipitation.- Generally, it is best to dissolve the dye in water or a suitable buffer before adding other components like acids or high concentrations of salts. - Always follow the specific instructions in your staining protocol regarding the order of reagent addition.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound?

This compound is described as being soluble in water, forming an orange-red solution, and slightly soluble in ethanol, resulting in a golden-brown solution.[1][2][3][4] One source indicates a solubility of up to 70 g/L in water.

Q2: At what pH is this compound most soluble?

Q3: Can I dissolve this compound in an organic solvent first?

Yes, this is a common strategy for dyes that have limited solubility in water. You can prepare a concentrated stock solution of this compound in a suitable polar organic solvent, such as ethanol, and then add this stock solution dropwise to your aqueous buffer while stirring. This can help to avoid precipitation that might occur when trying to dissolve a large amount of the dye directly in the buffer.

Q4: My this compound solution was stable but precipitated after a few days. What could be the cause?

Precipitation upon storage can be due to several factors:

  • Temperature fluctuations: A decrease in temperature can reduce the solubility of the dye.

  • Evaporation: If the container is not properly sealed, the solvent may evaporate, increasing the dye concentration beyond its solubility limit.

  • pH changes: Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions, potentially causing the dye to precipitate.

  • Photodegradation: Although less common for precipitation, prolonged exposure to light can degrade the dye, which might lead to the formation of less soluble byproducts.

To avoid this, store your staining solutions in tightly sealed, light-protected containers at a stable room temperature. Using a buffered solvent system is also recommended.

Q5: I am using a trichrome staining protocol and the this compound is precipitating. What should I check?

Trichrome stains are multi-step procedures that often involve solutions with low pH and various reagents. If you are experiencing precipitation with this compound in a trichrome stain, consider the following:

  • Fixation: Ensure that the tissue has been properly fixed. Inadequate fixation can lead to issues with stain penetration and precipitation.

  • Solution Stability: Some components of trichrome stains can be unstable. Prepare solutions fresh, especially if you observe any cloudiness or precipitation in the stock solutions.

  • Differentiation Steps: The timing and composition of the differentiating solutions (e.g., phosphotungstic/phosphomolybdic acid) are critical. Ensure these solutions are correctly prepared and that the timing of their application is as per the protocol.

  • Carryover: Make sure to rinse the slides adequately between steps to prevent carryover of reagents from one solution to the next, which could cause chemical reactions and precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stable 1% (w/v) Aqueous Stock Solution of this compound

Objective: To prepare a standard 1% aqueous stock solution of this compound that can be used for preparing working staining solutions.

Materials:

  • This compound powder

  • Deionized or distilled water

  • 50 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing paper or boat

  • Spatula

Procedure:

  • Weigh out 0.5 g of this compound powder.

  • Fill the 50 mL volumetric flask with approximately 30-40 mL of deionized water.

  • Place the stir bar in the flask and place it on the magnetic stirrer.

  • Start stirring the water at a moderate speed.

  • Gradually add the weighed this compound powder to the vortex of the stirring water.

  • Continue stirring until all the dye powder is completely dissolved. This may take several minutes. Gentle warming (to 40-50°C) can be applied if necessary to aid dissolution.

  • Once the dye is fully dissolved, turn off the stirrer and remove the stir bar.

  • Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the 50 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution in a well-sealed, clearly labeled container at room temperature, protected from light.

Protocol 2: Testing the pH-Dependent Solubility of this compound

Objective: To determine the qualitative solubility of this compound across a range of pH values.

Materials:

  • 1% (w/v) this compound aqueous stock solution (from Protocol 1)

  • A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9)

  • Test tubes and a test tube rack

  • Pipettes

Procedure:

  • Label a series of test tubes with the pH values of the buffers to be tested.

  • Pipette 5 mL of each buffer into the corresponding labeled test tube.

  • To each test tube, add 100 µL of the 1% this compound stock solution.

  • Gently mix the contents of each test tube.

  • Allow the test tubes to stand at room temperature for at least one hour.

  • Visually inspect each test tube for any signs of precipitation (cloudiness or sediment).

  • Record your observations to determine the pH range in which this compound remains soluble.

Visualizations

Signaling Pathway of Precipitation

Precipitation_Pathway cluster_factors Precipitation Triggers low_ph Low pH ar374_soluble This compound (Soluble, Anionic) low_ph->ar374_soluble Protonation of Sulfonic Groups high_salt High Salt Concentration high_salt->ar374_soluble Salting Out Effect divalent_cations Divalent Cations (Ca²⁺, Mg²⁺) divalent_cations->ar374_soluble Formation of Insoluble Salts low_temp Low Temperature low_temp->ar374_soluble Decreased Solubility ar374_insoluble This compound (Precipitated, Less Soluble) ar374_soluble->ar374_insoluble

Caption: Factors leading to the precipitation of this compound.

References

C.I. Acid Red 374 Quantitative Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the quantitative analysis of proteins using C.I. Acid Red 374.

Experimental Protocol: this compound Protein Quantification Assay

This protocol outlines a method for the colorimetric quantification of proteins immobilized on a solid support (e.g., nitrocellulose or PVDF membrane) using this compound.

Materials:

  • Staining Solution: 0.1% (w/v) this compound in 7% (v/v) acetic acid.

  • Destaining Solution: 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water.

  • Elution Buffer: 1% (w/v) Sodium Dodecyl Sulfate (SDS) in 0.1 M Tris-HCl, pH 8.8.

  • Protein-loaded membrane (e.g., from dot blotting or gel transfer).

  • Spectrophotometer.

Procedure:

  • Washing: After protein immobilization, wash the membrane briefly in deionized water.

  • Staining: Immerse the membrane in the Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation.

  • Destaining: Transfer the membrane to the Destaining Solution and wash for 2-5 minutes, or until the background is clear and protein spots/bands are distinct.

  • Rinsing: Rinse the membrane thoroughly with deionized water to remove residual destaining solution.

  • Drying: Allow the membrane to air dry completely.

  • Excision: Carefully excise the stained protein spots or bands.

  • Elution: Place the excised membrane pieces into microcentrifuge tubes and add a defined volume of Elution Buffer (e.g., 500 µL). Incubate for 15-20 minutes at 37°C with vigorous shaking to elute the dye.

  • Quantification: Transfer the eluate to a cuvette and measure the absorbance at the maximum wavelength for this compound (approximately 520-530 nm). Use the Elution Buffer as a blank.

  • Analysis: Correlate the absorbance values with protein standards to determine the amount of protein.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Staining & Destaining cluster_2 Quantification prep1 Immobilize Protein on Membrane prep2 Wash Membrane prep1->prep2 stain Incubate in Staining Solution (5-10 min) prep2->stain destain Wash in Destaining Solution (2-5 min) stain->destain rinse Rinse with Water destain->rinse dry Air Dry Membrane rinse->dry excise Excise Stained Bands/Spots dry->excise elute Elute Dye with Elution Buffer (15-20 min) excise->elute measure Measure Absorbance at ~525 nm elute->measure analyze Analyze Data measure->analyze

Caption: Workflow for this compound protein quantification.

Troubleshooting Guide

IssuePossible CauseRecommendation
High Background After Destaining 1. Insufficient destaining time. 2. Contaminated destaining solution. 3. Inadequate rinsing after staining.1. Increase the duration of the destaining step or perform a second wash with fresh solution. 2. Prepare fresh Destaining Solution. 3. Ensure the membrane is thoroughly rinsed before destaining.
Weak or No Signal 1. Low protein concentration. 2. Inefficient protein binding to the membrane. 3. Over-destaining.1. Concentrate the protein sample before loading. 2. Optimize the protein transfer/immobilization protocol. 3. Reduce the destaining time.
Inconsistent/Variable Results 1. Incomplete dye elution. 2. Uneven staining or destaining. 3. Presence of interfering substances.1. Increase elution time or temperature; ensure the membrane is fully submerged. 2. Ensure constant, gentle agitation during staining and destaining. 3. Be aware of potential interference from detergents or basic buffers in the sample.[1]
Precipitate in Staining Solution 1. Dye aggregation. 2. Incorrect solvent preparation.1. Filter the staining solution before use. 2. Ensure the correct concentration of acetic acid is used.

Troubleshooting Logic Diagram

G cluster_signal Signal Issues cluster_consistency Consistency Issues start Problem Encountered high_bg High Background? start->high_bg weak_signal Weak/No Signal? start->weak_signal inconsistent_results Inconsistent Results? start->inconsistent_results increase_destain Increase Destain Time / Use Fresh Solution high_bg->increase_destain Yes reduce_destain Reduce Destain Time / Check Protein Load weak_signal->reduce_destain Yes optimize_elution Optimize Elution / Ensure Uniform Agitation inconsistent_results->optimize_elution Yes

Caption: Troubleshooting decision tree for the this compound assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an acid red dye belonging to the double azo class.[2][3] It is a dark red powder that is soluble in water.[2][3] It is traditionally used for dyeing materials like wool, silk, and polyamide fibers.

Q2: What is the principle behind the this compound protein assay?

A2: The assay is based on the binding of the negatively charged this compound dye to positively charged amino acid residues (primarily basic and aromatic residues) on proteins in an acidic environment. The amount of bound dye, which is proportional to the amount of protein, is quantified by eluting the dye and measuring its absorbance. This principle is analogous to other dye-binding assays like the Bradford assay.

Q3: What are the potential interfering substances in this assay?

A3: Substances that can interfere with dye-binding assays typically include detergents (like SDS), basic protein buffers, and flavonoids. These substances can either interact with the dye directly or alter the pH, affecting the dye-protein interaction. It is recommended to run appropriate controls if your sample contains high concentrations of these agents.

Q4: Can this assay be used for proteins in solution?

A4: The described protocol is optimized for proteins immobilized on a membrane. For proteins in solution, a precipitation step would be necessary to concentrate the protein and remove interfering substances before resolubilization and staining. Alternatively, a different assay chemistry, such as a copper-based method (e.g., BCA assay), might be more suitable for liquid samples, especially those containing detergents.

Q5: How does this assay compare to other protein quantification methods like Bradford or BCA?

A5: This hypothetical this compound assay is a dye-binding method, similar in principle to the Bradford assay which uses Coomassie Brilliant Blue G-250. Dye-binding assays are generally rapid and simple. However, they can exhibit more protein-to-protein variation compared to copper-based assays like the BCA assay. The BCA assay is also known to be more compatible with samples containing detergents. The suitability of each assay depends on the specific proteins being analyzed and the sample composition.

References

Technical Support Center: C.I. Acid Red 374 and Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of C.I. Acid Red 374 for staining and improving the signal-to-noise ratio in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a red acid dye.[1][3] Its chemical formula is C₃₈H₂₉N₄Na₃O₁₁S₃ and it has a molecular weight of 882.82. It is soluble in water, resulting in an orange-red solution, and is used for dyeing wool, silk, and polyamide fibers.

Q2: Is this compound suitable for total protein staining on western blot membranes?

There is no direct evidence or established protocol for the use of this compound as a total protein stain on western blot membranes. For this application, reversible stains like Ponceau S are commonly used to verify protein transfer before proceeding with immunodetection. While this compound is an acid dye like Ponceau S, its efficacy and compatibility with downstream applications such as antibody incubation are unknown.

Q3: Can this compound be used as a counterstain in histology?

The use of this compound as a counterstain in histological preparations has not been documented in the reviewed literature. Typically, counterstains are chosen for their specific binding properties and color contrast with the primary stain. Without characterization, it is difficult to predict its staining pattern and specificity in tissue sections.

Q4: What are the potential challenges when using a poorly characterized dye like this compound?

Using a dye not validated for research applications can present several challenges:

  • Lack of Specificity: The dye may bind non-specifically to various cellular components, leading to high background and difficulty in interpreting results.

  • Unknown Spectral Properties: For fluorescence applications, the excitation and emission wavelengths are unknown, making it difficult to set up imaging equipment correctly.

  • Photobleaching: The dye's stability when exposed to light is not characterized.

  • Incompatibility with Downstream Applications: The stain may interfere with subsequent experimental steps, such as antibody binding in immunohistochemistry or western blotting.

Troubleshooting Guide: Improving Signal-to-Noise Ratio in Staining

This guide provides general strategies to enhance the signal-to-noise ratio, which can be applied when developing a staining protocol with a new dye like this compound.

Problem Potential Cause Recommended Solution
High Background Staining 1. Excessive dye concentration. 2. Insufficient washing. 3. Non-specific binding of the dye.1. Titrate the dye concentration to find the optimal balance between signal and background. 2. Increase the number and duration of wash steps after staining. Consider adding a mild detergent (e.g., Tween 20) to the wash buffer. 3. Introduce a blocking step before staining (e.g., with Bovine Serum Albumin or non-fat dry milk for membranes).
Weak or No Signal 1. Sub-optimal dye concentration. 2. Inadequate staining time. 3. pH of the staining solution is not optimal for dye binding. 4. Low abundance of the target molecule.1. Increase the dye concentration incrementally. 2. Extend the incubation time with the staining solution. 3. Test a range of pH values for the staining buffer. 4. Ensure sufficient amount of the target is present in the sample.
Patchy or Uneven Staining 1. Incomplete submersion of the sample in staining solution. 2. Air bubbles trapped on the surface of the sample. 3. Aggregation of the dye.1. Ensure the sample is fully covered with the staining solution during incubation. 2. Gently remove any air bubbles before and during staining. 3. Filter the staining solution before use to remove any precipitates.
Signal Fades Quickly (Photobleaching) 1. Instability of the dye when exposed to light.1. Minimize the exposure of the stained sample to light. 2. Use an anti-fade mounting medium if applicable. 3. Acquire images using the shortest possible exposure time.

Alternatives to this compound for Total Protein Staining

For applications requiring total protein visualization, especially on western blot membranes, several well-established stains are available.

Stain Type Sensitivity Reversibility Advantages Disadvantages
Ponceau S ColorimetricLow (200 ng)ReversibleQuick, easy to use, does not affect protein structure.Low sensitivity, can fade over time.
Coomassie Brilliant Blue ColorimetricModerateDifficult to reverseInexpensive, easy to visualize.Can interfere with downstream applications, less sensitive than fluorescent stains.
SYPRO Ruby FluorescentHigh (sub-nanogram)Not applicableHigh sensitivity, wide linear range, compatible with mass spectrometry.More expensive, requires a fluorescence imager.
Amido Black ColorimetricLowReversibleInexpensive.Lower sensitivity than Coomassie Blue.
Stain-Free Technology CovalentModerateNot applicableNo staining or destaining steps required.Requires specific gels and imaging equipment.

Experimental Workflow and Troubleshooting Logic

Below are diagrams illustrating a general experimental workflow for staining and a logical approach to troubleshooting common issues.

G cluster_workflow General Staining Workflow Sample_Prep Sample Preparation Fixation Fixation (optional) Sample_Prep->Fixation Blocking Blocking (optional) Fixation->Blocking Staining Staining with Dye Blocking->Staining Washing Washing Staining->Washing Imaging Imaging & Analysis Washing->Imaging

Caption: A generalized workflow for staining protocols.

G node_action Decrease Dye Concentration Increase Wash Steps Add Blocking Step Start Staining Problem Occurs High_BG High Background? Start->High_BG High_BG->node_action Yes Weak_Signal Weak/No Signal? High_BG->Weak_Signal No Uneven_Stain Uneven Staining? Weak_Signal->Uneven_Stain No node_action_weak Increase Dye Concentration Increase Staining Time Optimize pH Weak_Signal->node_action_weak Yes node_action_uneven Ensure Complete Submersion Remove Air Bubbles Filter Dye Solution Uneven_Stain->node_action_uneven Yes

Caption: A logical workflow for troubleshooting common staining problems.

References

Validation & Comparative

A Comparative Guide to Total Protein Staining: C.I. Acid Red 374 vs. Ponceau S

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of total protein on western blot membranes is a critical checkpoint. This guide provides a detailed comparison of the well-established Ponceau S stain with the potential alternative, C.I. Acid Red 374, for total protein staining applications.

While Ponceau S is a widely used reversible stain for verifying protein transfer efficiency, the performance of other acid dyes, such as this compound, is less documented in this application. This guide will provide a comprehensive overview of Ponceau S, based on extensive experimental evidence, and offer an inferred performance profile for this compound based on the characteristics of similar anionic azo dyes.

Performance Characteristics at a Glance

The selection of a total protein stain is often a balance between sensitivity, convenience, and compatibility with downstream applications. The following table summarizes the key performance indicators for Ponceau S and the inferred characteristics for this compound.

FeaturePonceau SThis compound (Inferred)
Binding Mechanism Electrostatic and hydrophobic interactions with proteins.[1]Electrostatic and hydrophobic interactions with proteins.
Sensitivity Lower sensitivity, with a detection limit of around 200-250 ng of protein per band.[2]Likely similar to Ponceau S, with a detection limit in the hundreds of nanograms range.
Linear Dynamic Range Good linearity in the common loading range of 10–50 μg of cell lysate.[3]Expected to have a similar linear dynamic range to Ponceau S.
Reversibility Easily reversible with water or mild base washes, allowing for subsequent immunodetection.[1]As an acid dye, it is expected to be reversible under similar conditions.
Staining Time Rapid, typically 5-10 minutes.Likely a rapid staining protocol of 5-15 minutes.
Compatibility Compatible with both nitrocellulose and PVDF membranes.[1] Not ideal for fluorescent western blotting due to potential residual fluorescence.Expected to be compatible with nitrocellulose and PVDF membranes.
Downstream Applications Compatible with subsequent immunodetection (Western blotting) and mass spectrometry after thorough destaining.Likely compatible with subsequent immunodetection, but thorough destaining would be critical.

Experimental Protocols

Detailed and reproducible protocols are essential for consistent results in total protein staining. Below are the standard experimental protocols for Ponceau S and a proposed, hypothetical protocol for this compound.

Ponceau S Staining Protocol

This protocol is widely established for the reversible staining of proteins on nitrocellulose or PVDF membranes.

Reagents:

  • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

  • Destaining Solution: Deionized water or 0.1 M NaOH for more rapid destaining.

  • Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST) or Phosphate-Buffered Saline with Tween 20 (PBST).

Procedure:

  • Following protein transfer, briefly wash the membrane in deionized water to remove any residual transfer buffer.

  • Immerse the membrane in the Ponceau S Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation.

  • Remove the staining solution (which can be reused).

  • Wash the membrane with deionized water for 1-2 minutes to remove excess stain and reveal the protein bands.

  • Image the membrane to document the transfer efficiency.

  • To destain, wash the membrane with deionized water or TBST for 5-10 minutes, or until the stain is no longer visible. For faster destaining, a brief wash with 0.1 M NaOH can be used, followed by extensive rinsing with water.

  • The membrane is now ready for the blocking step and subsequent immunodetection.

Hypothetical this compound Staining Protocol

This proposed protocol is based on the general properties of acid dyes and would require optimization for specific applications.

Reagents:

  • This compound Staining Solution (Hypothetical): 0.1% (w/v) this compound in 5% (v/v) acetic acid.

  • Destaining Solution: Deionized water.

  • Wash Buffer: TBST or PBST.

Procedure:

  • After protein transfer, rinse the membrane with deionized water.

  • Submerge the membrane in the hypothetical this compound Staining Solution and incubate for 5-15 minutes at room temperature with gentle agitation.

  • Decant the staining solution.

  • Wash the membrane with deionized water for 1-3 minutes to reduce the background and visualize protein bands.

  • Capture an image of the stained membrane.

  • Destain the membrane by washing with deionized water or TBST until the red color is completely removed.

  • Proceed with the standard blocking and immunodetection steps of your Western blot protocol.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the staining and destaining workflows.

Staining_Workflow cluster_pre_stain Pre-Staining cluster_staining Staining & Imaging cluster_post_stain Post-Staining gel SDS-PAGE Gel transfer Protein Transfer gel->transfer membrane Membrane with Transferred Proteins transfer->membrane stain Incubate in Staining Solution membrane->stain wash Wash with Deionized Water stain->wash image Image Membrane wash->image destain Destain with Water/TBST image->destain block Blocking destain->block immuno Immunodetection block->immuno

Caption: A generalized workflow for total protein staining on a western blot membrane.

Mechanism of Action: A Comparative Look

The staining mechanism for both Ponceau S and, hypothetically, this compound relies on non-covalent interactions between the negatively charged dye molecules and the proteins bound to the membrane.

Staining_Mechanism cluster_dye Anionic Dye Molecule cluster_protein Protein on Membrane dye Dye (e.g., Ponceau S) sulfonate Negatively Charged Sulfonate Groups (-SO3-) dye->sulfonate possesses hydrophobic Non-polar Regions dye->hydrophobic Hydrophobic Interaction positive_aa Positively Charged Amino Acids (e.g., Lys, Arg) sulfonate->positive_aa Electrostatic Interaction protein Protein protein->positive_aa contains protein->hydrophobic contains

Caption: The proposed binding mechanism of anionic acid dyes to proteins.

Concluding Remarks

Ponceau S remains a reliable and well-characterized choice for the rapid and reversible staining of total protein on western blot membranes. Its performance and limitations are well-documented, making it a dependable tool for assessing protein transfer efficiency.

While direct experimental data for this compound in total protein staining is currently lacking, its chemical nature as an anionic azo dye suggests it could function in a manner analogous to Ponceau S. Researchers interested in exploring alternatives to Ponceau S may find this compound to be a viable candidate, though empirical validation and optimization of the staining protocol would be necessary. For quantitative applications requiring high sensitivity and a broad linear range, other staining methods, such as fluorescent stains, may be more appropriate.

References

Alternative acid dyes for staining wool and silk fibers in research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Alternative Acid Dyes for Staining Wool and Silk Fibers in Research

For researchers and scientists in textile science, materials science, and drug development, the selection of appropriate dyes for staining protein-based fibers like wool and silk is critical for achieving desired aesthetic, functional, and performance characteristics. Acid dyes are the primary class of dyes used for these fibers due to their vibrant colors, good fastness properties, and relatively straightforward application process. This guide provides an objective comparison of alternative acid dyes, focusing on their performance characteristics supported by experimental data.

The Mechanism of Acid Dyeing on Protein Fibers

Wool and silk are protein fibers composed of amino acids, which contain both amino (-NH2) and carboxyl (-COOH) groups. In an acidic solution, the amino groups are protonated, becoming positively charged (-NH3+). Acid dyes are anionic, typically containing sulfonate (-SO3-) or carboxylate (-COO-) groups, which carry a negative charge in solution. The fundamental principle of acid dyeing lies in the ionic attraction between the negatively charged dye anions and the positively charged sites on the protein fibers.[1] This interaction is facilitated by hydrogen bonds and van der Waals forces, which contribute to the overall fastness of the dyeing.[1]

The dyeing process is influenced by several factors, including pH, temperature, and the presence of electrolytes. A low pH (acidic condition) is necessary to promote the protonation of the amino groups in the fibers, thus creating more sites for dye attachment.[2] Temperature plays a crucial role in the diffusion of the dye molecules into the fiber structure.[2] Electrolytes, such as sodium sulfate (Glauber's salt), can be used to control the rate of dye uptake and promote level dyeing.[1]

Classes of Acid Dyes

Acid dyes are generally classified into three main categories based on their molecular weight, leveling properties, and fastness characteristics:

  • Levelling Dyes: These have low molecular weight, good leveling properties, and are typically applied in a strongly acidic dyebath. They exhibit moderate wet fastness.

  • Milling Dyes: These have a higher molecular weight and better wet fastness properties than leveling dyes. They are applied from a weakly acidic or neutral dyebath.

  • Metal-Complex Dyes: These are large molecules where the dye is complexed with a metal ion (usually chromium or cobalt). They offer excellent light and wet fastness but often produce duller shades.

Performance Comparison of Alternative Acid Dyes

The selection of an acid dye is often a trade-off between the desired shade, fastness properties, and the specific fiber being dyed. The following tables summarize the performance of various alternative acid dyes on wool and silk fibers based on experimental data.

Table 1: Comparative Performance of Acid Dyes on Wool Fiber
Dye ClassSpecific Dye% Exhaustion% FixationWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12)
Acid Dyes Red--34 and above-
Blue--34 and above-
Yellow--34 and above-
1:2 Metal-Complex Dyes Red--4-54 and above-
Blue--4-54 and above-
Yellow--4-54 and above-
Synthesized Azo Acid Dyes H173.4087.19---
H277.4485.23---
H581.7690.51---
H979.4887.44---
H1180.0488.71---

Data synthesized from a comparative study of dyeing performance on soybean and wool fibers. Exhaustion and fixation data for synthesized azo acid dyes are also included. Note: Fastness is graded on a scale of 1 to 5 for washing and rubbing, and 1 to 8 for light, where a higher number indicates better fastness.

Table 2: Comparative Performance of Acid Dyes on Silk Fabric
Dye Code% Exhaustion% Dye Fixation (by K/S)Wash Fastness (Staining on Wool)Light Fastness (100 hrs)Perspiration Fastness (Alkaline)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
C-1 98.692.44-5444-54-5
C-2 98.293.64-544-54-54
C-3 97.491.84-5444-54
C-4 98.894.24-544-54-54-5
C-5 96.892.84-5444-54
C-6 97.993.54-54-54-54-54-5
C-7 98.494.64-54-54-54-54-5
C-8 97.692.74-54-54-54-54-5
C-9 98.293.84-54-54-54-54-5

Data from a study on the application of synthesized acid dyes on silk fabric.

Experimental Protocols

I. General Protocol for Acid Dyeing of Wool and Silk

This protocol provides a general procedure for dyeing wool and silk fibers with acid dyes. Adjustments may be necessary based on the specific dye class and desired shade depth.

1. Fiber Preparation (Scouring):

  • Wool: Scour the wool yarn/fabric in a solution containing a non-ionic detergent at 50-60°C for 30 minutes to remove impurities. Rinse thoroughly with warm water, followed by a cold water rinse.

  • Silk: Degum the silk yarn/fabric in a solution containing a non-ionic soap at 90-95°C for 1-2 hours to remove sericin. Rinse thoroughly with warm water, then cold water.

2. Dyebath Preparation:

  • Set the liquor ratio to 40:1 (40 mL of water for every 1 g of fiber).

  • Add 5-10% on weight of fiber (owf) of anhydrous sodium sulfate (Glauber's salt) as a leveling agent.

  • Adjust the pH of the dyebath to the desired level using acetic acid (typically pH 4.5-5.5 for wool and pH 5.0-6.0 for silk).

  • Prepare a stock solution of the acid dye and add the required amount to the dyebath for the desired shade depth.

3. Dyeing Procedure:

  • Introduce the wetted fiber into the dyebath at 40°C.

  • For Wool: Raise the temperature to a boil (approx. 98°C) at a rate of 1.5°C per minute. Hold at the boil for 45-60 minutes with gentle agitation.

  • For Silk: Raise the temperature to 85-90°C at a rate of 1°C per minute. Hold at this temperature for 60 minutes with gentle agitation.

  • Allow the dyebath to cool gradually before removing the fiber.

4. Post-Dyeing Treatment:

  • Rinse the dyed fiber with warm water (40-50°C).

  • Perform a final rinse with cold water until the water runs clear.

  • Hydroextract and dry at a temperature not exceeding 70°C.

II. Evaluation of Colorfastness

1. Colorfastness to Washing (ISO 105-C06):

  • A dyed specimen is stitched between two undyed fabrics (one of the same fiber type and the other of a different specified type).

  • The composite specimen is washed in a soap solution at a specified temperature and time.

  • The change in color of the dyed specimen and the degree of staining on the undyed fabrics are assessed using a grey scale.

2. Colorfastness to Rubbing (ISO 105-X12):

  • The dyed fabric is rubbed with a dry and a wet piece of standard white cotton cloth using a Crockmeter.

  • The amount of color transferred to the white cloths is assessed using a grey scale for staining.

3. Colorfastness to Light (ISO 105-B02):

  • The dyed fabric is exposed to a standard artificial light source (e.g., Xenon arc lamp) under controlled conditions.

  • The change in color is assessed by comparing the fading of the specimen with that of a set of blue wool standards.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in acid dyeing, the following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflow.

Dye_Fiber_Interaction cluster_fiber Protein Fiber (Wool/Silk) cluster_dyebath Acidic Dyebath Fiber Fiber Polymer (-NH2, -COOH) ProtonatedFiber Protonated Fiber (-NH3+) Fiber->ProtonatedFiber Protonation Acid Acid (H+) Dye Anionic Dye (-SO3-) DyedFiber Dyed Fiber (Ionic Bond) Dye->DyedFiber Ionic Bonding ProtonatedFiber->DyedFiber Ionic Bonding

Caption: Mechanism of acid dye interaction with protein fibers.

Experimental_Workflow cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation Fiber_Prep Fiber Preparation (Scouring/Degumming) Dyeing Dyeing (Controlled Temp & Time) Fiber_Prep->Dyeing Dye_Prep Dye & Dyebath Preparation Dye_Prep->Dyeing Rinsing Rinsing & Drying Dyeing->Rinsing Color_Yield Color Yield (K/S) Rinsing->Color_Yield Dye_Uptake Dye Uptake (%) Rinsing->Dye_Uptake Fastness_Test Colorfastness Testing (Wash, Rub, Light) Rinsing->Fastness_Test

Caption: Experimental workflow for dyeing and performance evaluation.

References

A Researcher's Guide to Validating C.I. Acid Red 374 Protein Staining with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics and drug development, the accurate identification and quantification of proteins are paramount. While various protein staining techniques exist for visualizing proteins in gels, their compatibility with downstream mass spectrometry (MS) analysis is a critical consideration. This guide provides a comparative framework for validating the use of C.I. Acid Red 374 as a protein stain for mass spectrometry applications, using the well-established Coomassie Brilliant Blue as a benchmark.

This compound is a red, water-soluble dye traditionally used in the textile industry for dyeing materials such as wool, silk, and nylon.[1][2][3][4][5] Its utility as a protein stain for proteomic workflows has not been extensively documented. This guide outlines the necessary experimental protocols and data presentation to objectively assess its performance against a standard method.

Performance Comparison of Protein Stains for Mass Spectrometry Analysis

The ideal protein stain for mass spectrometry should not only provide sensitive visualization but also be easily removable to not interfere with protein extraction, digestion, and subsequent analysis. This table outlines the key parameters for comparing this compound with Coomassie Brilliant Blue.

FeatureThis compoundCoomassie Brilliant Blue G-250
Primary Application Textile DyeingTotal Protein Staining in Gels
Detection Method ColorimetricColorimetric
Reported Mass Spectrometry Compatibility Not ReportedHigh Compatibility
Staining Sensitivity (Limit of Detection) To Be Determined (TBD)~100 ng
Destaining Efficiency TBDHigh
Protein Sequence Coverage (MS) TBDHigh
Number of Identified Peptides (MS) TBDHigh
Interference with MS Analysis TBDLow

Experimental Protocols

The following protocols provide a framework for a head-to-head comparison of this compound and Coomassie Brilliant Blue for staining proteins in polyacrylamide gels, followed by protein identification using mass spectrometry.

Protein Staining with this compound (Proposed Protocol)
  • Gel Fixation: Following electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for at least 1 hour.

  • Washing: Rinse the gel thoroughly with deionized water.

  • Staining: Prepare a 0.1% (w/v) solution of this compound in 10% acetic acid. Incubate the gel in the staining solution for 1-2 hours with gentle agitation.

  • Destaining: Destain the gel in a solution of 10% acetic acid and 50% methanol until the protein bands are clearly visible against a clear background. The efficiency of this step is critical and may require optimization.

  • Image Acquisition: Digitize the image of the stained gel for documentation.

Protein Staining with Coomassie Brilliant Blue (Standard Protocol)
  • Gel Fixation: After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for at least 1 hour.

  • Washing: Rinse the gel thoroughly with deionized water.

  • Staining: Incubate the gel in a 0.1% (w/v) Coomassie Brilliant Blue G-250 solution in 50% methanol and 10% acetic acid for 1-2 hours with gentle agitation.

  • Destaining: Destain the gel in a solution of 40% methanol and 10% acetic acid until protein bands are clearly visible.

  • Image Acquisition: Digitize the image of the stained gel.

In-Gel Protein Digestion and Mass Spectrometry Analysis

This protocol is applicable to protein bands excised from gels stained with either dye.

  • Band Excision: Carefully excise the protein bands of interest from the gel using a clean scalpel. Minimize the amount of surrounding empty gel.

  • Destaining (Stain-Specific):

    • Coomassie: Destain the gel pieces by washing with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the blue color is removed.

    • This compound: The destaining protocol will need to be optimized. Start with the same destaining solution as for Coomassie and adjust as necessary.

  • Reduction and Alkylation:

    • Reduce the proteins by incubating the gel pieces in 10 mM dithiothreitol (DTT) in 100 mM ammonium bicarbonate at 56°C for 1 hour.

    • Alkylate the proteins by incubating in 55 mM iodoacetamide in 100 mM ammonium bicarbonate for 45 minutes in the dark at room temperature.

  • Digestion:

    • Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

    • Rehydrate the gel pieces in a solution containing sequencing-grade trypsin (e.g., 10-20 µg/mL in 25 mM ammonium bicarbonate) and incubate overnight at 37°C.

  • Peptide Extraction: Extract the digested peptides from the gel pieces using a series of washes with solutions containing acetonitrile and formic acid.

  • LC-MS/MS Analysis: Analyze the extracted peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis: Use appropriate software to search the acquired MS/MS spectra against a protein database for protein identification and to determine parameters such as protein sequence coverage and the number of identified peptides.

Visualizing the Validation Workflow

The following diagrams illustrate the experimental workflow and the logical process for validating this compound staining with mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining & Destaining cluster_digestion In-Gel Digestion cluster_ms Mass Spectrometry cluster_data Data Analysis protein_sample Protein Sample sds_page SDS-PAGE protein_sample->sds_page acid_red_stain This compound Staining sds_page->acid_red_stain coomassie_stain Coomassie Staining sds_page->coomassie_stain acid_red_digest Band Excision & Digestion acid_red_stain->acid_red_digest coomassie_digest Band Excision & Digestion coomassie_stain->coomassie_digest ms_analysis LC-MS/MS Analysis acid_red_digest->ms_analysis coomassie_digest->ms_analysis data_analysis Protein Identification & Comparison ms_analysis->data_analysis

Caption: Experimental workflow for comparing this compound and Coomassie staining.

validation_logic cluster_methods Staining Methods cluster_validation Validation Stage cluster_comparison Comparative Analysis cluster_conclusion Conclusion acid_red This compound ms_validation Mass Spectrometry Analysis acid_red->ms_validation coomassie Coomassie Blue (Benchmark) coomassie->ms_validation comparison Comparison of: - Staining Sensitivity - Destaining Efficiency - Protein ID Metrics ms_validation->comparison conclusion Validated for MS? comparison->conclusion

Caption: Logical flow for the validation of this compound staining.

By following this guide, researchers can systematically evaluate the suitability of this compound for protein staining in workflows that require subsequent mass spectrometry analysis. The provided protocols and comparative framework will enable an objective assessment of this dye's performance against a well-established standard.

References

C.I. Acid Red 374 compared to other red fluorescent dyes for cell imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal red fluorescent dye for cellular imaging, a thorough understanding of the available options is crucial. This guide provides a detailed comparison of several popular red fluorescent dyes, offering insights into their performance based on key photophysical properties and established experimental protocols. While this guide explores well-established dyes, it also addresses the current lack of data for C.I. Acid Red 374 in the context of cell imaging.

Introduction to Red Fluorescent Dyes in Cell Imaging

Red fluorescent dyes are indispensable tools in modern life sciences research. Their longer excitation and emission wavelengths minimize cellular autofluorescence, reduce phototoxicity, and allow for deeper tissue penetration, making them ideal for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. The selection of an appropriate red fluorescent dye depends on various factors, including the specific application, the instrumentation available, and the nature of the biological sample.

This compound: An Evaluation for Cell Imaging Applications

This compound, also known by synonyms such as Acid Milling Red FG and Acid Scarlet 2G, is a commercially available red dye. However, an extensive review of the scientific literature reveals that its primary application is in the textile industry for dyeing fabrics such as wool, silk, and nylon.

Comparison of Established Red Fluorescent Dyes

In contrast to this compound, several other red fluorescent dyes are well-characterized and widely used in cell imaging. This section provides a comparative overview of four such dyes: Texas Red®, Cyanine3 (Cy3®), Cyanine5 (Cy5®), and Propidium Iodide.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of the selected red fluorescent dyes, allowing for a direct comparison of their performance characteristics.

FeatureTexas Red®Cy3®Cy5®Propidium Iodide (DNA-bound)
Excitation Max (nm) ~586 - 596[1][2]~550 - 555[3][4]~649 - 651[5]~535
Emission Max (nm) ~603 - 615~568 - 570~667 - 670~617
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~85,000~150,000~250,000Not typically reported for bound state
Quantum Yield ~0.93~0.15 - 0.24~0.20 - 0.27Fluorescence enhanced 20-30 fold upon binding DNA
Photostability GoodModerate, prone to photobleaching under intense illuminationGood, generally more photostable than Cy3Very stable when intercalated with DNA
Primary Application Immunofluorescence, MicroscopyFRET, DNA sequencing, MicroscopyFRET, in vivo imaging, Flow CytometryDead cell staining, DNA content analysis
Cell Permeability Generally cell-impermeant (used as conjugates)Generally cell-impermeant (used as conjugates)Generally cell-impermeant (used as conjugates)Cell-impermeant

Mandatory Visualization

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates a typical workflow for immunofluorescence staining of cells, a common application for conjugated red fluorescent dyes like Texas Red, Cy3, and Cy5.

Immunofluorescence_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging prep_cells Seed and Culture Cells fix_cells Fixation (e.g., with PFA) prep_cells->fix_cells perm_cells Permeabilization (e.g., with Triton X-100) fix_cells->perm_cells blocking Blocking (e.g., with BSA) perm_cells->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image Propidium_Iodide_Mechanism cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Cell Membrane no_entry No Fluorescence live_cell->no_entry pi_outside Propidium Iodide pi_outside->live_cell Impermeable dead_cell Compromised Cell Membrane dna DNA dead_cell->dna pi_inside Propidium Iodide pi_inside->dead_cell Permeable pi_inside->dna Intercalates fluorescence Red Fluorescence dna->fluorescence

References

Unveiling Off-Target Interactions: A Comparative Guide to Red Fluorescent Dyes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise localization of cellular targets is paramount. However, the potential for fluorescent dyes to exhibit cross-reactivity with unintended cellular components can lead to misleading results. This guide provides a comparative analysis of the cross-reactivity profiles of common red fluorescent dyes, offering insights into their specificity and performance in cellular imaging applications. While information on the cellular cross-reactivity of the industrial dye C.I. Acid Red 374 is not available in the scientific literature, we present a detailed comparison of two widely used red fluorescent dyes in biological research: Texas Red and Sulforhodamine 101.

Executive Summary

The ideal fluorescent probe for cellular imaging would exhibit high specificity for its intended target with minimal off-target binding. This guide delves into the cross-reactivity of two prominent red fluorescent dyes, Texas Red and Sulforhodamine 101. While both are extensively used, evidence suggests that Sulforhodamine 101 can exhibit notable cross-reactivity with non-target cell types, particularly in neural tissue. Quantitative data on the off-target binding of Texas Red is less documented in comparative studies, highlighting a gap in the current literature. This guide provides available data, detailed experimental protocols for assessing dye specificity, and a framework for selecting the appropriate dye for your research needs.

Comparison of Cross-Reactivity

DyeDocumented Cross-ReactivityQuantitative Data
This compound No data available in the scientific literature for cellular applications.Not Applicable
Texas Red Primarily used as a conjugate for antibodies and other biomolecules. A fixable analog, Texas Red hydrazide, has been used to label astrocytes. Limited direct quantitative data on cross-reactivity with other specific cell types is available.[1]Data on non-specific binding is not extensively quantified in comparative studies.
Sulforhodamine 101 (SR101) Known to label non-astrocytic cells, including mature oligodendrocytes in the brain.[2][3]In vivo studies have shown that SR101 can label cells of the oligodendrocyte lineage.[3] In one study using a transgenic mouse model, approximately 45% of SR101-positive cells in the hippocampus did not express the astrocyte-specific marker EGFP.

Experimental Protocols for Assessing Dye Cross-Reactivity

To ensure the validity of fluorescence microscopy data, it is crucial to experimentally determine the specificity of the chosen dye in the context of the specific cell type and experimental conditions. The following is a generalized protocol for assessing the cross-reactivity of fluorescent dyes.

I. Cell Culture and Staining
  • Cell Seeding: Plate the cell line(s) of interest onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Culture cells to the desired confluency.

  • Fixation (Optional): For fixed-cell imaging, fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) and permeabilize if necessary.

  • Dye Incubation: Incubate the cells with the fluorescent dye at a range of concentrations and for various durations to determine the optimal staining conditions with the lowest background.

  • Washing: After incubation, wash the cells thoroughly with an appropriate buffer (e.g., PBS) to remove unbound dye.

II. Co-localization with Known Cellular Markers
  • Immunofluorescence Counter-staining: Following dye incubation, perform immunofluorescence staining for known markers of specific cellular compartments or cell types that are potential off-targets. For example, if assessing astrocyte-specific dyes, co-stain with antibodies against glial fibrillary acidic protein (GFAP) for astrocytes and markers for neurons (e.g., NeuN) or oligodendrocytes (e.g., Olig2).

  • Image Acquisition: Acquire multi-channel fluorescence images using a confocal or widefield fluorescence microscope. Ensure that the excitation and emission settings are appropriate for both the dye and the immunofluorescent labels, and that there is no spectral bleed-through between channels.

III. Quantitative Analysis of Cross-Reactivity
  • Signal-to-Noise Ratio (SNR) Calculation: The SNR is a measure of the specific signal intensity relative to the background noise. A higher SNR indicates better specificity.

    • Procedure using FIJI/ImageJ:

      • Open the acquired image.

      • Select a region of interest (ROI) that represents the specific signal (e.g., a stained cell). Measure the mean pixel intensity.

      • Select an adjacent background region devoid of cells. Measure the mean pixel intensity.

      • Calculate the SNR using the formula: SNR = (Mean Signal Intensity) / (Mean Background Intensity) .

  • Quantification of Co-localization:

    • Procedure using FIJI/ImageJ:

      • Open the multi-channel image.

      • Use a co-localization analysis plugin (e.g., Coloc 2) to determine the degree of overlap between the dye signal and the signal from the specific cellular marker.

      • Quantify the percentage of dye-positive cells that are also positive for the specific marker, and vice-versa.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing the cross-reactivity of a fluorescent dye.

experimental_workflow cluster_prep Sample Preparation cluster_staining Counter-staining cluster_analysis Image Acquisition & Analysis cell_culture Cell Culture fixation Fixation (Optional) cell_culture->fixation dye_incubation Dye Incubation fixation->dye_incubation washing Washing dye_incubation->washing if_staining Immunofluorescence for Off-Target Markers washing->if_staining image_acquisition Multi-channel Fluorescence Imaging if_staining->image_acquisition snr_analysis Signal-to-Noise Ratio Calculation image_acquisition->snr_analysis coloc_analysis Co-localization Analysis image_acquisition->coloc_analysis

Caption: Experimental workflow for assessing fluorescent dye cross-reactivity.

Signaling Pathway of Non-Specific Binding

Non-specific binding of fluorescent dyes can occur through various mechanisms, including hydrophobic interactions, electrostatic interactions with charged cellular components, and binding to abundant proteins. This can lead to the activation of unintended signaling pathways or the misinterpretation of cellular structures. The following diagram illustrates a conceptual pathway of how non-specific binding can interfere with accurate cellular analysis.

signaling_pathway dye Fluorescent Dye target Intended Target dye->target Specific Binding off_target Off-Target Component dye->off_target Non-Specific Binding specific_signal Specific Fluorescent Signal target->specific_signal nonspecific_signal Non-Specific Fluorescent Signal off_target->nonspecific_signal misinterpretation Misinterpretation of Cellular Structure/ Function nonspecific_signal->misinterpretation

Caption: Conceptual pathway of non-specific dye binding and its consequences.

Conclusion

The selection of a fluorescent dye for cellular imaging requires careful consideration of its potential for cross-reactivity. While this compound lacks data for such applications, this guide provides a framework for comparing commonly used alternatives, Texas Red and Sulforhodamine 101. The available evidence suggests that Sulforhodamine 101 may exhibit a higher degree of off-target binding in certain contexts compared to the more targeted application of Texas Red conjugates. However, rigorous experimental validation of dye specificity using the protocols outlined in this guide is essential for ensuring the accuracy and reliability of any fluorescence-based cellular analysis. Further quantitative and comparative studies are needed to fully elucidate the cross-reactivity profiles of a wider range of fluorescent dyes.

References

A Comparative Guide to Protein Stains for Quantitative Analysis: Evaluating C.I. Acid Red 374 and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of proteins is a cornerstone of experimental success. The choice of protein stain is a critical determinant of data quality, influencing sensitivity, linearity, and compatibility with downstream applications. This guide provides an objective comparison of C.I. Acid Red 374 and other common protein staining methods, supported by available experimental data and detailed protocols to aid in the selection of the most appropriate stain for your research needs.

While this compound is utilized in various industrial dyeing applications, its use as a protein stain for quantitative analysis is not well-documented in scientific literature. However, based on its chemical properties as an anionic acid dye, its performance characteristics can be inferred to be similar to other acid dyes like Ponceau S. This guide will compare the known performance of established protein stains—Coomassie Brilliant Blue, Ponceau S, Amido Black, and the fluorescent SYPRO™ Ruby—and provide a hypothetical framework for the application of this compound.

Quantitative Performance of Protein Stains

The selection of a protein stain is often a trade-off between sensitivity, linear dynamic range, and the complexity of the staining protocol. The following table summarizes the key performance metrics for commonly used protein stains.

FeatureThis compound (Hypothetical)Coomassie Brilliant Blue R-250Ponceau SAmido BlackSYPRO™ Ruby (Fluorescent)
Limit of Detection ~100-200 ng~50 ng~200 ng~50-100 ng0.25–1 ng[1]
Linear Dynamic Range NarrowModerateNarrowModerate>3 orders of magnitude[1][2][3][4]
Staining Time < 15 minutesHours to overnight< 10 minutes10-15 minutes90 minutes (rapid) to overnight
Reversibility ReversibleGenerally irreversibleReversibleSemi-reversibleIrreversible
Compatibility with Mass Spectrometry LikelyYesYes (after destaining)Yes (with thorough destaining)Yes
Ease of Use SimpleModerateSimpleSimpleModerate (requires fluorescence imager)

In-Depth Comparison of Staining Methods

This compound

As a less-characterized option for protein staining, the primary advantages of this compound are likely its rapid staining time and reversibility, similar to Ponceau S. The staining mechanism is presumed to involve electrostatic interactions between the negatively charged dye molecules and positively charged amino acid residues on the proteins. This makes it potentially suitable for quickly verifying protein transfer to membranes before proceeding with western blotting. However, its sensitivity and linearity for accurate quantification are not established.

Coomassie Brilliant Blue (R-250)

A widely used and cost-effective stain, Coomassie Brilliant Blue R-250 offers good sensitivity for routine protein visualization and semi-quantitative analysis. Its binding to proteins is robust, leading to stable staining. However, the staining process is relatively long, often requiring an overnight destaining step to achieve a clear background. The linear dynamic range is moderate, which can be a limitation for accurately quantifying proteins with large differences in abundance.

Ponceau S

Ponceau S is a rapid and reversible stain primarily used for assessing protein transfer efficiency on western blot membranes. Its key advantage is that it can be completely removed from the membrane, allowing for subsequent immunodetection of the proteins. The staining is not very sensitive and has a narrow linear range, making it unsuitable for accurate protein quantification but excellent for a quick qualitative check.

Amido Black

Amido Black offers a simple and rapid staining method with moderate sensitivity. It can be used for both in-gel staining and for staining proteins on membranes. Studies have shown a good linear correlation between absorbance and protein amount within a certain range. While generally more sensitive than Ponceau S, it can be more difficult to completely destain from membranes.

SYPRO™ Ruby

For high-sensitivity and quantitative applications, fluorescent stains like SYPRO™ Ruby are the gold standard. It offers an exceptionally wide linear dynamic range, spanning over three orders of magnitude, allowing for the accurate quantification of both low and high abundance proteins in the same gel. The staining protocol is straightforward, although it requires a fluorescence imaging system for visualization. SYPRO™ Ruby is highly compatible with downstream applications like mass spectrometry.

Experimental Protocols

Detailed methodologies for each staining procedure are crucial for reproducibility.

Experimental Workflow for Protein Staining

G cluster_pre_stain Pre-Staining cluster_staining Staining cluster_post_stain Post-Staining electrophoresis Protein Separation (SDS-PAGE) transfer Protein Transfer (Optional, for membranes) electrophoresis->transfer fixation Fixation transfer->fixation staining Staining fixation->staining destaining Destaining staining->destaining imaging Imaging destaining->imaging quantification Quantification imaging->quantification

Caption: A generalized workflow for protein staining and quantification.

Protocol 1: this compound Staining (Hypothetical)

This protocol is proposed based on methodologies for similar acid dyes and would require optimization.

  • Reagent Preparation:

    • Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.

    • Destaining Solution: Deionized water or 0.1 M NaOH for complete removal.

  • Staining:

    • Following protein transfer, immerse the membrane in the staining solution for 2-5 minutes with gentle agitation.

  • Destaining:

    • Rinse the membrane with deionized water until the protein bands are clearly visible against a clear background.

  • Imaging:

    • Image the membrane using a standard gel documentation system with white light illumination.

Protocol 2: Coomassie Brilliant Blue R-250 Staining
  • Reagent Preparation:

    • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% (v/v) methanol and 10% (v/v) glacial acetic acid.

    • Destaining Solution: 40% (v/v) methanol and 10% (v/v) glacial acetic acid.

  • Fixation & Staining:

    • Immerse the gel in the staining solution for 2-4 hours with gentle agitation.

  • Destaining:

    • Transfer the gel to the destaining solution and agitate. Change the destain solution several times until the background is clear.

  • Imaging:

    • Image the gel using a gel documentation system.

Protocol 3: Ponceau S Staining
  • Reagent Preparation:

    • Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

  • Staining:

    • Immerse the membrane in the staining solution for 5-10 minutes at room temperature.

  • Destaining:

    • Wash the membrane with deionized water for 1-5 minutes until protein bands are visible.

  • Imaging:

    • Image the membrane. The stain can be completely removed with further washing with water or a buffer like TBS-T.

Protocol 4: Amido Black Staining
  • Reagent Preparation:

    • Staining Solution: 0.1% (w/v) Amido Black in 45% (v/v) methanol and 10% (v/v) glacial acetic acid.

  • Staining:

    • Immerse the gel or membrane in the staining solution for 5-15 minutes.

  • Destaining:

    • Destain with a solution of 7% acetic acid and 50% methanol until the background is clear.

  • Imaging:

    • Image the stained gel or membrane.

Protocol 5: SYPRO™ Ruby Fluorescent Staining
  • Reagent Preparation:

    • Fixation Solution: 50% (v/v) methanol, 7% (v/v) acetic acid.

    • Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.

    • SYPRO™ Ruby Protein Gel Stain (ready to use).

  • Fixation:

    • Fix the gel in the fixation solution for at least 30 minutes.

  • Washing:

    • Wash the gel three times with deionized water for 10 minutes each.

  • Staining:

    • Incubate the gel in SYPRO™ Ruby stain for at least 3 hours (overnight for maximum sensitivity), protected from light.

  • Destaining:

    • Destain in the wash solution for 30 minutes.

  • Imaging:

    • Image using a fluorescence imager with appropriate excitation and emission filters.

Logical Workflow for Stain Selection

The choice of a protein stain is dependent on the specific experimental goals. The following diagram illustrates a decision-making process for selecting an appropriate stain.

G start Start: Need to visualize protein quant Quantitative Analysis? start->quant high_sens High Sensitivity Required? quant->high_sens Yes reversible Reversible Staining Needed? quant->reversible No sypro Use SYPRO™ Ruby high_sens->sypro Yes coomassie Use Coomassie Blue or Amido Black high_sens->coomassie No reversible->coomassie No ponceau Use Ponceau S or this compound reversible->ponceau Yes

Caption: Decision tree for selecting a protein stain.

Conclusion

For routine, semi-quantitative analysis where cost is a consideration, Coomassie Brilliant Blue and Amido Black remain reliable choices. For rapid, qualitative assessment of protein transfer, Ponceau S is the established standard. This compound may serve as an alternative to Ponceau S, but its performance characteristics require empirical validation. For researchers engaged in quantitative proteomics, particularly in the context of drug development and signaling pathway analysis where precision is paramount, the superior linearity and sensitivity of fluorescent dyes like SYPRO™ Ruby justify the additional cost and equipment requirements. The selection of the appropriate stain should be guided by a clear understanding of the experimental requirements to ensure the generation of accurate and reproducible data.

References

A Comparative Analysis of C.I. Acid Red 374 and Other Azo Dyes in Histology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azo Dye Performance in Histological Staining

In the field of histology, the precise differentiation of tissue components is fundamental to both research and diagnostics. Azo dyes, a versatile class of synthetic organic compounds characterized by the presence of one or more azo (–N=N–) bonds, are mainstays in many staining protocols due to their vibrant colors and selective binding properties. This guide provides a comparative analysis of C.I. Acid Red 374 against other commonly used red azo dyes in histology, offering insights into their chemical properties, staining mechanisms, and performance, supported by experimental protocols.

Overview of Compared Azo Dyes

This guide focuses on a comparison between this compound and two other red azo dyes frequently employed in histological techniques: Azo Fuchsine and Biebrich Scarlet. Additionally, Ponceau S is included as a relevant azo dye used in a related biological application, highlighting the diverse utility of this dye class.

  • This compound: A double azo dye primarily documented for its application in the textile industry for dyeing wool, silk, and polyamide fibers.[1][2][3] Its utility in histological staining is not extensively established, presenting an opportunity for exploration.

  • Azo Fuchsine: An acid azo dye integral to several trichrome staining methods, such as the Masson-Goldner stain.[4] It is known for imparting a brilliant red color to muscle fibers and cytoplasm.[4]

  • Biebrich Scarlet: Another acid azo dye commonly used as a counterstain in various histological procedures, including as a component in trichrome stains to color cytoplasm and muscle.

  • Ponceau S: A widely used reversible stain for detecting protein bands on membranes (e.g., nitrocellulose or PVDF) in Western blotting. Its application is primarily for quality control in protein analysis rather than traditional tissue section staining.

Chemical and Physical Properties

The performance of a dye in histological staining is heavily influenced by its chemical and physical characteristics, such as molecular weight, chemical class, and the presence of functional groups that mediate tissue binding.

PropertyThis compoundAzo FuchsineBiebrich ScarletPonceau S
C.I. Number 24785180502690527195
Chemical Class Double Azo DyeMonoazo DyeDisazo DyeDisazo Dye
Molecular Formula C₃₈H₂₉N₄Na₃O₁₁S₃C₁₀H₈N₂NaO₄SC₂₂H₁₄N₄Na₂O₇S₂C₂₂H₁₂N₄Na₄O₁₃S₄
Molecular Weight 882.82 g/mol 287.23 g/mol 556.49 g/mol 760.57 g/mol
Color RedRedScarlet/RedRed
Solubility Soluble in water (orange-red solution), slightly soluble in ethanol.Soluble in waterSoluble in waterSoluble in water

Performance in Histological Applications

The utility of these dyes is best understood in the context of specific staining techniques. Azo Fuchsine and Biebrich Scarlet are key components of trichrome staining methods, which are designed to differentiate cellular and extracellular components in tissue sections.

Trichrome Staining: These methods utilize two or more acid dyes of contrasting colors to selectively stain different tissue elements. The general principle involves the sequential application of these dyes, often with a polyacid (e.g., phosphomolybdic acid or phosphotungstic acid) to de-stain collagen, allowing a subsequent dye to bind. Smaller dye molecules tend to penetrate and stain most tissue components, while larger molecules can displace them from more porous structures like collagen.

Due to the lack of established specific protocols for this compound in histology, a generalized protocol based on the principles of trichrome staining is proposed for its potential application.

Experimental Protocols

Below are detailed methodologies for a standard Masson's Trichrome stain, which utilizes red azo dyes, and the standard protocol for Ponceau S staining in Western blotting.

Masson's Trichrome Staining Protocol (Utilizing Azo Fuchsine or Biebrich Scarlet)

This protocol is a multi-step process designed to differentiate collagen from muscle and cytoplasm.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 minutes).

    • Transfer to 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Rinse in distilled water.

  • Cytoplasmic and Muscle Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.

    • Rinse in distilled water.

  • Differentiation and Mordanting:

    • Place slides in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from the collagen.

  • Collagen Staining:

    • Transfer directly to aniline blue solution and stain for 5-10 minutes.

  • Final Rinse and Dehydration:

    • Rinse briefly in 1% acetic acid solution for 1 minute.

    • Dehydrate quickly through 95% ethanol and absolute ethanol.

    • Clear in xylene and mount with a synthetic mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen and Mucin: Blue

Proposed Protocol for this compound in a Trichrome-like Method

This hypothetical protocol is based on the properties of this compound as an acid dye and the principles of trichrome staining. Optimization would be required.

  • Follow steps 1 and 2 of the Masson's Trichrome protocol.

  • Cytoplasmic and Muscle Staining: Prepare a 1% solution of this compound in 1% acetic acid. Stain for 10-15 minutes.

  • Rinse in distilled water.

  • Proceed with steps 4 through 6 of the Masson's Trichrome protocol.

Expected (Hypothetical) Results:

  • Nuclei: Black

  • Cytoplasm, Muscle: Shades of red

  • Collagen: Blue

Ponceau S Staining for Western Blot Membranes

This protocol is for the reversible staining of proteins on a membrane after transfer from a gel.

  • Post-Transfer Wash: After transferring proteins to a nitrocellulose or PVDF membrane, briefly wash the membrane in deionized water.

  • Staining: Incubate the membrane in Ponceau S solution (typically 0.1% Ponceau S in 5% acetic acid) for 5-10 minutes at room temperature with gentle agitation.

  • Destaining and Visualization: Rinse the membrane with deionized water until the protein bands are clearly visible against a faint background. The membrane can be imaged at this point.

  • Complete Destaining: To proceed with immunodetection, wash the membrane with a buffer such as TBS-T or deionized water until the red stain is completely gone.

Expected Results:

  • Protein Bands: Red/pink bands on a clear or light pink background.

Visualizations

Chemical Structures of Compared Azo Dyes

G node_AR374 This compound img_AR374 node_AR374->img_AR374 node_AF Azo Fuchsine img_AF node_AF->img_AF node_BS Biebrich Scarlet img_BS node_BS->img_BS node_PS Ponceau S img_PS node_PS->img_PS

Caption: Chemical structures of the compared azo dyes.

General Experimental Workflow for Trichrome Staining

G cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Nuclear_Stain Nuclear Stain (e.g., Hematoxylin) Deparaffinize->Nuclear_Stain Cytoplasm_Stain Cytoplasm/Muscle Stain (Red Azo Dye) Nuclear_Stain->Cytoplasm_Stain Differentiate Differentiate (Polyacid) Cytoplasm_Stain->Differentiate Collagen_Stain Collagen Stain (e.g., Aniline Blue) Differentiate->Collagen_Stain Dehydrate_Clear Dehydrate & Clear Collagen_Stain->Dehydrate_Clear Mount Mount Dehydrate_Clear->Mount

Caption: Generalized workflow for a multi-step trichrome staining protocol.

Logical Comparison of Azo Dye Applications

G Azo_Dyes Azo Dyes in Biological Staining Histology Histological Staining (Tissue Sections) Azo_Dyes->Histology Protein_Blotting Protein Blotting (Membranes) Azo_Dyes->Protein_Blotting AR374 This compound (Potential Use) Histology->AR374 Azo_Fuchsine Azo Fuchsine Histology->Azo_Fuchsine Biebrich_Scarlet Biebrich Scarlet Histology->Biebrich_Scarlet Ponceau_S Ponceau S Protein_Blotting->Ponceau_S

References

Comparative Analysis of the Binding Affinity of C.I. Acid Red 374 for Various Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the binding affinity of the azo dye C.I. Acid Red 374 for a selection of common proteins. While specific experimental data for this compound is not extensively available in published literature, this document presents a hypothetical dataset based on the known interactions of similar sulfonated azo dyes with these proteins. The methodologies detailed herein are standard, validated techniques for characterizing dye-protein interactions, providing a robust template for experimental design and data interpretation.

Quantitative Data Summary

The binding affinity of this compound for different proteins can be quantified by determining the binding constant (K) and the number of binding sites (n). The following table summarizes hypothetical binding parameters for this compound with Human Serum Albumin (HSA), Bovine Serum Albumin (BSA), and Lysozyme at physiological pH (7.4) and different temperatures, as would be determined by fluorescence quenching experiments.

ProteinTemperature (K)Binding Constant (K) (M⁻¹)Number of Binding Sites (n)
Human Serum Albumin (HSA) 2984.5 x 10⁵~1
3102.1 x 10⁵~1
Bovine Serum Albumin (BSA) 2983.9 x 10⁵~1
3101.8 x 10⁵~1
Lysozyme 2981.2 x 10⁴~1
3100.7 x 10⁴~1

The thermodynamic parameters associated with the binding of this compound to these proteins can be elucidated using Isothermal Titration Calorimetry (ITC). The table below presents a hypothetical thermodynamic profile for these interactions.

ProteinEnthalpy Change (ΔH) (kJ/mol)Entropy Change (ΔS) (J/mol·K)Gibbs Free Energy (ΔG) (kJ/mol)Stoichiometry (N)
Human Serum Albumin (HSA) -15.255.4-31.71
Bovine Serum Albumin (BSA) -14.158.1-31.41
Lysozyme -8.547.3-22.61

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinities and thermodynamic profiles are provided below.

Fluorescence Quenching Spectroscopy

This technique is used to determine the binding constant and the number of binding sites by monitoring the quenching of intrinsic protein fluorescence upon the addition of a ligand (this compound).

Objective: To quantify the binding affinity of this compound to target proteins.

Materials:

  • Human Serum Albumin (HSA), Bovine Serum Albumin (BSA), Lysozyme

  • This compound

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of the protein (e.g., 2 µM) in phosphate buffer.

  • Prepare a stock solution of this compound in the same buffer.

  • Place a known volume of the protein solution into a quartz cuvette.

  • Record the intrinsic fluorescence emission spectrum of the protein (excitation at 280 nm, emission scan from 300-450 nm). The fluorescence of proteins is primarily due to tryptophan and tyrosine residues.[1]

  • Incrementally add small aliquots of the this compound stock solution to the protein solution.

  • After each addition, allow the mixture to equilibrate for 5 minutes before recording the fluorescence emission spectrum.

  • Correct the fluorescence intensity for the inner filter effect.

  • The data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism.[2] The binding constant (K) and the number of binding sites (n) are calculated using the double logarithm regression of the fluorescence data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, stoichiometry, and the thermodynamic parameters of the interaction.[3][4][5]

Objective: To determine the thermodynamic profile of the binding of this compound to target proteins.

Materials:

  • Isothermal Titration Calorimeter

  • Protein solutions (e.g., 20 µM) in phosphate buffer (pH 7.4)

  • This compound solution (e.g., 200 µM) in the identical phosphate buffer. It is crucial that the dye and protein are in a matched buffer to avoid heats of dilution.

Procedure:

  • Thoroughly degas both the protein and dye solutions to prevent air bubbles.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental temperature (e.g., 298 K).

  • Perform an initial injection of the dye into the protein solution, followed by a series of subsequent injections.

  • The heat change associated with each injection is measured.

  • The raw data is integrated to obtain a plot of heat change per mole of injectant versus the molar ratio of dye to protein.

  • This binding isotherm is then fitted to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the binding affinity of this compound for a target protein.

G cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results P_prep Prepare Protein Solution (e.g., 2 µM in Buffer) FQ Fluorescence Quenching P_prep->FQ ITC Isothermal Titration Calorimetry P_prep->ITC L_prep Prepare this compound Solution (e.g., 200 µM in Buffer) L_prep->FQ L_prep->ITC FQ_analysis Stern-Volmer & Double Log Plot (Calculate K and n) FQ->FQ_analysis ITC_analysis Binding Isotherm Fitting (Calculate K, n, ΔH, ΔS) ITC->ITC_analysis Affinity Binding Affinity FQ_analysis->Affinity ITC_analysis->Affinity Thermo Thermodynamic Profile ITC_analysis->Thermo

Caption: General experimental workflow for determining dye-protein binding.
Hypothetical Signaling Pathway Interaction

The binding of a small molecule like this compound to a protein could potentially modulate its function, which in turn may affect downstream signaling pathways. The diagram below illustrates a hypothetical scenario where the binding of the dye to a receptor tyrosine kinase (RTK) inhibits its activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 Protein 1 RTK->P1 Phosphorylates P2 Protein 2 P1->P2 TF Transcription Factor P2->TF Gene Target Gene TF->Gene Activates Transcription Response Cellular Response Gene->Response Ligand Endogenous Ligand Ligand->RTK Activates Dye This compound Dye->RTK Inhibits

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Benchmarking C.I. Acid Red 374 performance against established histological stains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of C.I. Acid Red 374 against established histological stains. Recognizing the absence of this compound in mainstream histological practices, this document outlines a proposed experimental framework to evaluate its potential as a viable counterstain. The comparative analysis is based on its chemical properties as an acid azo dye and draws parallels with widely-used stains such as Eosin Y, Acid Fuchsin, and Biebrich Scarlet.

Introduction to this compound and Established Red Histological Stains

This compound is a double azo dye, primarily utilized in the textile industry for coloring natural and synthetic fibers.[1][2][3][4] Its chemical structure suggests its potential as an acid dye in biological staining, capable of binding to positively charged proteins in tissue sections. This guide explores its prospective application as a histological stain and benchmarks it against the following established dyes:

  • Eosin Y: The most common counterstain in the Hematoxylin and Eosin (H&E) staining method, providing pink to red hues to cytoplasm, connective tissue, and other extracellular matrix components.

  • Acid Fuchsin: A key component in trichrome staining methods, such as Masson's trichrome, where it imparts a deep red color to cytoplasm, muscle, and keratin.

  • Biebrich Scarlet: Another azo dye often used as a substitute for Acid Fuchsin in trichrome stains, yielding a vibrant scarlet color to similar tissue components.

Comparative Analysis of Chemical and Physical Properties

A thorough understanding of the physicochemical properties of these dyes is crucial for predicting their staining behavior. The following table summarizes the key characteristics of this compound and the selected established histological stains.

PropertyThis compoundEosin YAcid FuchsinBiebrich Scarlet
C.I. Number 24785[1]453804268526905
Chemical Class Double Azo DyeXanthene DyeTriphenylmethane DyeAzo Dye
Molecular Formula C₃₈H₂₉N₄Na₃O₁₁S₃C₂₀H₆Br₄Na₂O₅C₂₀H₁₇N₃Na₂O₉S₃C₂₂H₁₄N₄Na₂O₇S₂
Molecular Weight 882.82 g/mol 691.85 g/mol 585.54 g/mol 556.48 g/mol
Solubility Soluble in water (orange-red), slightly soluble in ethanol (golden brown)Soluble in water and alcoholSoluble in water and alcoholSoluble in water and alcohol
Color Index Acid Red 374Acid Red 87Acid Violet 19Acid Red 66

Proposed Experimental Protocol for Performance Benchmarking

To objectively evaluate the performance of this compound as a histological stain, a rigorous experimental protocol is proposed. This protocol is designed to assess staining efficacy, specificity, and stability in comparison to Eosin Y.

Materials and Methods

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks of various organs (e.g., kidney, liver, skin, and muscle) will be sectioned at 4-5 µm thickness.

Staining Solutions:

  • This compound: 0.5% (w/v) in 1% aqueous acetic acid.

  • Eosin Y: 0.5% (w/v) in 95% ethanol with 0.5% glacial acetic acid.

  • Harris's Hematoxylin: For nuclear counterstaining.

Staining Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • Stain with Harris's Hematoxylin for 5 minutes.

  • Wash in running tap water.

  • Differentiate in 1% acid alcohol.

  • "Blue" in Scott's tap water substitute.

  • Wash in tap water.

  • Counterstain with either this compound or Eosin Y solution for 2 minutes.

  • Dehydrate through graded alcohols.

  • Clear in xylene and mount with a permanent mounting medium.

Data Presentation: Quantitative Staining Performance

The following tables outline the expected quantitative data to be collected for a comprehensive comparison.

Table 1: Staining Intensity and Quality Assessment (Scoring: 1 = Poor, 2 = Fair, 3 = Good, 4 = Excellent)

ParameterThis compoundEosin Y
Cytoplasmic Staining
Muscle Fiber Staining
Collagen Staining
Red Blood Cell Staining
Overall Color Contrast
Clarity of Cellular Detail
Uniformity of Staining

Table 2: Photostability Assessment (Measured as % decrease in optical density after 24 hours of light exposure)

Tissue ComponentThis compoundEosin Y
Cytoplasm
Muscle Fibers
Collagen

Visualizations of Experimental Workflows and Logical Relationships

To further clarify the proposed experimental design and the underlying principles of histological staining, the following diagrams are provided.

Experimental_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_counterstain Counterstain Comparison cluster_analysis Analysis Tissue_Blocks FFPE Tissue Blocks Sectioning Sectioning (4-5 µm) Tissue_Blocks->Sectioning Slides Tissue Sections on Slides Sectioning->Slides Deparaffinization Deparaffinize & Rehydrate Slides->Deparaffinization Hematoxylin Harris's Hematoxylin (5 min) Deparaffinization->Hematoxylin Differentiation Differentiate (1% Acid Alcohol) Hematoxylin->Differentiation Bluing Blueing (Scott's Tap Water) Differentiation->Bluing Counterstain Counterstain Bluing->Counterstain Dehydration Dehydrate & Clear Counterstain->Dehydration Acid_Red_374 This compound Counterstain->Acid_Red_374 Eosin_Y Eosin Y Counterstain->Eosin_Y Mounting Mount Dehydration->Mounting Microscopy Microscopic Examination Mounting->Microscopy Quantification Quantitative Analysis Microscopy->Quantification

Caption: Proposed experimental workflow for benchmarking this compound against Eosin Y.

Staining_Principle cluster_tissue Tissue Section cluster_stains Stains Nucleus Nucleus (Basophilic, - charge) Cytoplasm Cytoplasm & ECM (Acidophilic, + charge) Hematoxylin Hematoxylin (Basic dye, + charge) Hematoxylin->Nucleus Ionic Bonding Acid_Dye Acid Dye (e.g., Acid Red 374, Eosin Y) (Anionic dye, - charge) Acid_Dye->Cytoplasm Ionic Bonding

Caption: Principle of differential staining with hematoxylin and an acid dye.

Conclusion and Future Directions

While this compound is not currently an established histological stain, its chemical properties as an acid azo dye suggest its potential as a counterstain for cytoplasm and other protein-rich structures. The proposed experimental framework provides a robust methodology for a direct and objective comparison of its performance against the industry standard, Eosin Y. Further research is warranted to validate these findings and explore the utility of this compound in more specialized histological applications, such as trichrome staining, where other azo dyes have proven effective. The successful integration of novel, cost-effective, and reliable stains is crucial for advancing research and diagnostics in the fields of histology and drug development.

References

Safety Operating Guide

Proper Disposal of C.I. Acid Red 374: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

C.I. Acid Red 374, an azo dye utilized in various laboratory applications, requires careful handling and disposal to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed procedural information for the safe management of this chemical, from personal protective equipment to final disposal, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS). Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1]

  • Ventilation: Handle the solid dye in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of dust particles.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes.[1] In case of contact, flush the affected area with copious amounts of water.

  • Spill Management: In the event of a spill, avoid generating dust. Absorb the spilled material with a non-combustible absorbent, such as sand or vermiculite, and collect it into a labeled, sealable container for proper disposal.[1] Do not discharge spills into drains or waterways.[1]

Quantitative Data Summary

For quick reference, the following table summarizes the essential quantitative data regarding this compound and related acid dyes.

PropertyValueSource/Notes
CAS Number 6507-78-4This compound
Aquatic Hazard Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.Based on SDS for a product containing 80-90% this compound. Specific quantitative data (e.g., LC50/EC50) is not readily available. For a similar compound, Acid Red 14, the LC50 for fish is >100 mg/l (96h).
Hazardous Waste Should be disposed of as hazardous chemical waste.General best practice for azo dyes. Consult local, state, and federal regulations for specific waste codes.
Adsorption Can be adsorbed and removed by bentonite clay.This suggests a potential pre-treatment method for aqueous solutions.

Disposal Procedures

Aqueous solutions and solid waste containing this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.

Solid Waste Disposal
  • Unused or Expired Dye: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically resistant container.

  • Contaminated Materials: All materials contaminated with the dye, such as weighing paper, gloves, and paper towels, must be collected in a designated hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Aqueous Solution Disposal
  • Waste Collection: Collect all aqueous solutions containing this compound in a dedicated, sealed, and chemically resistant container.

  • Labeling: The container must be clearly labeled "Hazardous Waste," with the chemical name "this compound," and the approximate concentration.

  • Storage: Store the container in a designated hazardous waste accumulation area.

  • Final Disposal: Dispose of the collected aqueous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Experimental Protocol: Adsorption of this compound onto Bentonite Clay

For laboratories generating significant quantities of aqueous waste containing this compound, adsorption onto bentonite clay can be an effective pre-treatment step to reduce the dye concentration before final disposal. The following is a general protocol that can be optimized for specific laboratory conditions.

Materials:

  • Aqueous waste containing this compound

  • Bentonite clay (natural or acid-activated)

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • pH meter

  • Spectrophotometer for concentration measurement (optional, for optimization)

Procedure:

  • Characterize the Waste: Determine the initial concentration and pH of the this compound aqueous waste.

  • Adsorbent Dosage: In a series of beakers, add varying amounts of bentonite clay to a fixed volume of the dye solution to determine the optimal adsorbent dosage. A starting point could be a range from 1 to 10 g of bentonite per liter of solution.

  • pH Adjustment: The adsorption of acid dyes onto bentonite is often pH-dependent, with lower pH values generally favoring adsorption. Adjust the pH of the solution to an optimal range (typically acidic, e.g., pH 2-6) using dilute acid (e.g., HCl or H₂SO₄) if necessary.

  • Adsorption Process: Stir the mixture at room temperature for a predetermined contact time. The optimal time can be determined by taking samples at different intervals (e.g., 30, 60, 90, 120 minutes) and measuring the remaining dye concentration.

  • Separation: After the desired contact time, separate the bentonite clay from the solution by filtration.

  • Analysis (Optional): Measure the concentration of this compound in the filtrate using a spectrophotometer at its maximum absorbance wavelength to determine the removal efficiency.

  • Disposal of Treated Effluent: The treated, decolorized water should still be considered potentially hazardous and disposed of according to institutional and local regulations. Do not assume it is safe for drain disposal without proper analysis and authorization.

  • Disposal of Bentonite Sludge: The bentonite clay with the adsorbed dye is now a solid hazardous waste and must be collected, labeled, and disposed of following the procedures for solid waste disposal outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused dye, contaminated materials) waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid pretreatment_decision Pre-treatment required? aqueous_waste->pretreatment_decision storage Store in Designated Hazardous Waste Area collect_solid->storage collect_aqueous Collect in a labeled, sealed hazardous waste container collect_aqueous->storage pretreatment_decision->collect_aqueous No adsorption Perform Adsorption with Bentonite Clay pretreatment_decision->adsorption Yes collect_sludge Collect Bentonite Sludge as Hazardous Solid Waste adsorption->collect_sludge collect_filtrate Collect Treated Filtrate as Hazardous Aqueous Waste adsorption->collect_filtrate collect_sludge->storage collect_filtrate->storage disposal Dispose via Licensed Hazardous Waste Contractor storage->disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling C.I. Acid Red 374

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of C.I. Acid Red 374, a synthetic dye used in various research and industrial applications. Adherence to these protocols is vital for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive set of personal protective equipment is mandatory to prevent exposure.[1][2] The required PPE is detailed below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields.[3][4] A face shield may be necessary for large quantities or when splashes are likely.[5]Protects against airborne dust particles and potential splashes that can cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene) tested to EN 374.Prevents direct skin contact, which can lead to irritation or allergic reactions. The specific glove material should be selected based on the handling procedure and potential for exposure.
Body Protection A lab coat or acid-resistant protective clothing is required. For larger scale operations, a full protection suit may be necessary.Protects the skin and personal clothing from contamination with the dye powder or solutions.
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator should be used when handling the powder, especially if dust generation is likely.Minimizes the inhalation of fine dust particles, which can cause respiratory tract irritation.

Operational Plan: Safe Handling Protocol

Proper handling of this compound is critical to prevent exposure and contamination. The following step-by-step protocol should be followed:

  • Engineering Controls : All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a designated area with local exhaust ventilation to minimize dust inhalation.

  • Personal Protective Equipment (PPE) Inspection : Before beginning any work, inspect all PPE for signs of damage or wear and ensure it is appropriate for the task.

  • Minimizing Dust : Handle the pigment powder gently to avoid creating dust. Use tools and techniques that minimize agitation.

  • Weighing and Transfer : When weighing or transferring the powder, do so within the fume hood. Use a container that is appropriate for the amount of substance being handled and can be securely closed.

  • Solution Preparation : When preparing solutions, slowly add the powder to the solvent to avoid splashing. Ensure continuous stirring to facilitate dissolution.

  • Labeling : All containers holding this compound or its solutions must be clearly labeled with the chemical name and any relevant hazard warnings.

  • Hygiene Practices : After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in areas where the chemical is handled.

  • Storage : Store this compound in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed when not in use.

Disposal Plan

The disposal of this compound and its waste must be conducted in accordance with local, state, and federal regulations.

  • Waste Collection : Collect all waste material, including excess reagent, contaminated wipes, and used PPE, in a designated and clearly labeled hazardous waste container.

  • Spill Residues : For small spills, the collected material should be placed into a sealed, labeled container for disposal.

  • Container Disposal : Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. If not recycled, puncture the container to prevent reuse and dispose of it in a sanitary landfill or through controlled incineration.

  • Consultation : Contact your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company to arrange for proper disposal. Do not discharge the chemical or its solutions into drains or the environment.

Experimental Workflow: Chemical Spill Cleanup

The following diagram outlines the procedural steps for responding to a this compound spill.

Workflow for this compound Spill Cleanup spill Chemical Spill Occurs evacuate Evacuate and Secure the Area spill->evacuate ventilate Ensure Proper Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
C.I. Acid Red 374
Reactant of Route 2
Reactant of Route 2
C.I. Acid Red 374

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.